molecular formula C9H10FN B7804602 (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 864268-27-9

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7804602
CAS No.: 864268-27-9
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-SECBINFHSA-N
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Description

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651346
Record name (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864268-27-9
Record name (1R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Chiral Scaffold for Medicinal Chemistry

Executive Summary & Strategic Value

(R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (also known as (R)-5-fluoro-1-indanamine) is a critical chiral building block in the synthesis of pharmacologically active agents. Its rigid bicyclic structure restricts conformational freedom, often leading to higher binding affinity and selectivity in target proteins compared to flexible acyclic amines.

This scaffold is increasingly prominent in the development of PRMT5 inhibitors (oncology), GPCR ligands (CNS disorders), and kinase inhibitors . The fluorine substitution at the C5 position modulates metabolic stability (blocking P450 oxidation at a vulnerable site) and alters the electronic properties of the aromatic ring without significantly changing steric bulk.

Chemical Identity & Structure

PropertyDetail
IUPAC Name (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Common Name (R)-5-Fluoro-1-aminoindane
CAS Number (HCl Salt) 1381928-19-3
CAS Number (Free Base) 1352571-83-5
Molecular Formula C₉H₁₀FN (Free Base) / C₉H₁₁ClFN (HCl)
Molecular Weight 151.18 g/mol (Free Base) / 187.64 g/mol (HCl)
SMILES N[C@@H]1CCC2=C1C=CC(F)=C2
Chirality (R)-enantiomer (C1 stereocenter)
3D Conformational Insight

The indane ring system adopts a "puckered" envelope conformation. The amino group at C1 can adopt a pseudo-axial or pseudo-equatorial orientation. In the (R)-isomer, the spatial arrangement of the amine is critical for fitting into hydrophobic pockets of enzymes like monoamine oxidase B (MAO-B) or arginine methyltransferases . The 5-fluoro substituent is electronically withdrawing, lowering the electron density of the aromatic ring, which can strengthen


-stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in the binding site.

Physical & Chemical Properties[1][4][5][7][8][9][10][11][12]

Physical Constants

Data below refers to the Hydrochloride salt unless otherwise noted, as it is the stable storage form.

PropertyValue / RangeNotes
Appearance White to off-white crystalline solidHygroscopic; store under inert gas.[1]
Melting Point 232 – 234 °C Sharp melting point indicates high crystallinity.
Boiling Point ~235 °C (Predicted, Free Base)Decomposes before boiling at atm pressure.
Solubility Water (>20 mg/mL), DMSO, MethanolFree base is soluble in DCM, EtOAc.
pKa (Conjugate Acid) ~9.2 – 9.4 (Estimated)Slightly lower than unsubstituted 1-aminoindan (9.8) due to F-inductive effect.
Hygroscopicity ModerateHCl salt absorbs atmospheric moisture; desiccant required.
Chemical Reactivity Profile
  • Nucleophilicity: The primary amine is a competent nucleophile but slightly less reactive than non-fluorinated analogues due to the electron-withdrawing fluorine.

  • Stability: The C1-chiral center is configurationally stable under standard acidic and neutral conditions. Avoid strong bases at high temperatures , which can promote racemization via a benzylic carbanion intermediate.

  • Fluorine Effect: The C5-F bond is metabolically robust. It blocks hydroxylation at the para-position relative to the alkyl bridge, extending in vivo half-life.

Synthesis & Manufacturing Methodologies

To obtain the (R)-enantiomer with high optical purity (>98% ee), two primary workflows are employed: Enzymatic Resolution (scalable, mild) and Asymmetric Synthesis (Ellman Auxiliary).

Workflow A: Enzymatic Kinetic Resolution (Green Chemistry)

This method uses a lipase or transaminase to selectively acetylate or transaminate one enantiomer from a racemic mixture.

G cluster_0 Racemic Input cluster_1 Biocatalytic Step cluster_2 Separation Start Racemic 5-Fluoro- 1-indanamine Enzyme Lipase (e.g., CAL-B) + Ethyl Acetate Start->Enzyme Reaction Selective Acylation Enzyme->Reaction ProductR (R)-Amine (Unreacted) Reaction->ProductR Slow/No Reaction ProductS (S)-Acetamide (Reacted) Reaction->ProductS Fast Reaction Purify Salt Formation (HCl) ProductR->Purify Acid Extraction

Caption: Kinetic resolution exploits the enzyme's preference for the (S)-enantiomer, leaving the desired (R)-amine unreacted and easily separable via acid-base extraction.

Workflow B: Asymmetric Reductive Amination (Ellman Auxiliary)

For de novo synthesis ensuring high enantiomeric excess (ee) without waste.

  • Condensation: 5-Fluoro-1-indanone + (R)-tert-butanesulfinamide

    
     Chiral Imine.
    
  • Reduction: Imine

    
     Diastereoselective reduction (controlled by the chiral auxiliary).
    
  • Deprotection: Sulfinamide cleavage with HCl/MeOH yields (R)-amine HCl.

Analytical Characterization & Quality Control

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV @ 254 nm (Aromatic absorption).

  • Expected Logic:

HPLC cluster_logic Decision Logic Sample Sample Solution (1 mg/mL in Mobile Phase) Column Chiralpak AD-H (Amylose-based) Sample->Column Injection Detector UV Detector (254 nm) Column->Detector Separation Result Chromatogram Analysis Detector->Result Check Check Integration Ratio Result->Check Pass PASS: (R)-isomer > 98% Check->Pass ee acceptable Fail FAIL: Recrystallize Check->Fail ee < 98%

Caption: Critical Quality Attribute (CQA) workflow for ensuring enantiomeric purity before batch release.

NMR Validation
  • ¹H NMR (DMSO-d₆): Look for the methine proton at C1 (

    
     ppm) as a triplet or quartet. The aromatic region (
    
    
    
    ppm) will show a distinct splitting pattern due to F-H coupling (
    
    
    Hz).
  • ¹⁹F NMR: Essential for confirming the presence of fluorine and absence of regioisomers (e.g., 4-fluoro or 6-fluoro impurities). Expect a singlet/multiplet around

    
     to 
    
    
    
    ppm.

Handling, Safety & Storage

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[3]

Storage Protocol
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon. The free base reacts with

    
     in air to form carbamates; the HCl salt is hygroscopic.
    
  • Container: Tightly sealed amber glass vial with parafilm seal.

References

  • Sigma-Aldrich. this compound hydrochloride Product Sheet. Link

  • PubChem. Compound Summary for CID 1381928-19-3. Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University, Ellman Laboratory Research. Link

  • ChemicalBook. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride Properties and Safety. Link

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Link

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of 5-Fluoro-1-aminoindan

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach to enhance pharmacological properties. The 5-fluoro-1-aminoindan moiety has emerged as a valuable building block in drug discovery, offering a unique combination of a rigid bicyclic core, a chiral center, and the modulating effects of a fluorine substituent. This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and analytical characterization of 5-fluoro-1-aminoindan, tailored for researchers, scientists, and professionals in drug development.

The presence of the fluorine atom at the 5-position of the indane ring system can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These attributes make 5-fluoro-1-aminoindan and its derivatives promising candidates for the development of novel therapeutics, particularly in the areas of neurology and oncology.[2][3] This document will delve into the critical aspects of this compound, providing both theoretical understanding and practical insights for its application in research and development.

Molecular Structure and Physicochemical Properties

5-Fluoro-1-aminoindan is a bicyclic aromatic amine with the chemical formula C₉H₁₀FN. The core structure consists of a benzene ring fused to a cyclopentane ring, with a fluorine atom substituted at the 5-position of the aromatic ring and an amino group at the 1-position of the aliphatic ring.

Table 1: Physicochemical Properties of 5-Fluoro-1-aminoindan and its Precursor

Property5-Fluoro-1-aminoindan (Predicted)5-Fluoro-1-indanone (Precursor)
Molecular Formula C₉H₁₀FNC₉H₇FO
Molecular Weight 151.18 g/mol 150.15 g/mol [4]
Appearance -White to yellow solid[4]
CAS Number -700-84-5[4]

The indane scaffold imparts a degree of conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring and participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein binding pocket.

Stereochemistry: The Chiral Center at C1

A pivotal feature of 5-fluoro-1-aminoindan is the presence of a stereocenter at the C1 position, giving rise to two enantiomers: (R)-5-fluoro-1-aminoindan and (S)-5-fluoro-1-aminoindan. The distinct spatial arrangement of the amino group in these enantiomers can lead to significant differences in their biological activity, a crucial consideration in drug development.[5] It is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active or even contribute to off-target effects.[6]

The absolute configuration of the enantiomers is a critical determinant of their interaction with chiral biological macromolecules such as enzymes and receptors. Therefore, the stereoselective synthesis and chiral separation of the (R) and (S) enantiomers are of paramount importance for the development of enantiomerically pure drug candidates.

Synthesis of 5-Fluoro-1-aminoindan

The synthesis of 5-fluoro-1-aminoindan typically proceeds from its ketone precursor, 5-fluoro-1-indanone. The primary transformation is a reductive amination, a robust and widely used method for the formation of amines from carbonyl compounds.

Synthesis of the Precursor: 5-Fluoro-1-indanone

The common route to 5-fluoro-1-indanone involves an intramolecular Friedel-Crafts acylation of a suitable fluorinated phenylpropanoic acid derivative.[2]

G cluster_0 Synthesis of 5-Fluoro-1-indanone 3-(3-Fluorophenyl)propanoic acid 3-(3-Fluorophenyl)propanoic acid 5-Fluoro-1-indanone 5-Fluoro-1-indanone 3-(3-Fluorophenyl)propanoic acid->5-Fluoro-1-indanone Intramolecular Friedel-Crafts Acylation (e.g., Polyphosphoric acid or Eaton's reagent)

Caption: Synthetic pathway to 5-fluoro-1-indanone.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [2]

  • To a stirred solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as polyphosphoric acid or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

Reductive Amination to 5-Fluoro-1-aminoindan

The conversion of 5-fluoro-1-indanone to 5-fluoro-1-aminoindan can be achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

G cluster_1 Reductive Amination 5-Fluoro-1-indanone 5-Fluoro-1-indanone Imine Intermediate Imine Intermediate 5-Fluoro-1-indanone->Imine Intermediate Ammonia source (e.g., NH4OAc) 5-Fluoro-1-aminoindan 5-Fluoro-1-aminoindan Imine Intermediate->5-Fluoro-1-aminoindan Reducing agent (e.g., NaBH3CN)

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination of 5-Fluoro-1-indanone (General Procedure) [7]

  • Dissolve 5-fluoro-1-indanone (1.0 eq) and an ammonia source, such as ammonium acetate (excess), in a suitable solvent like methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the stirred solution at room temperature. The choice of a mild reducing agent like NaBH₃CN is crucial as it selectively reduces the imine in the presence of the ketone.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl).

  • Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-fluoro-1-aminoindan.

Stereoselective Synthesis

The synthesis of enantiomerically pure (R)- or (S)-5-fluoro-1-aminoindan is a key challenge. This can be approached through two main strategies:

  • Chiral Resolution of the Racemate: The racemic mixture of 5-fluoro-1-aminoindan can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and liberation of the desired enantiomer.

Analytical Characterization

The comprehensive characterization of 5-fluoro-1-aminoindan is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 5-fluoro-1-aminoindan. While specific spectral data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.[10][11][12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Fluoro-1-aminoindan

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic CH6.8 - 7.5110 - 145 (with C-F coupling)
CH-NH₂ (C1)~4.3~55
Aliphatic CH₂ (C2)1.8 - 2.5~30
Aliphatic CH₂ (C3)2.7 - 3.1~35
NH₂1.5 - 3.0 (broad)-

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-fluoro-1-aminoindan, the molecular ion peak (M⁺) would be expected at m/z 151.1.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for 5-fluoro-1-aminoindan would include:

  • N-H stretch: 3300-3500 cm⁻¹ (for the primary amine)

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch: ~2850-2960 cm⁻¹

  • C=C stretch (aromatic): ~1450-1600 cm⁻¹

  • C-F stretch: ~1000-1350 cm⁻¹

Chiral Separation and Analysis

The separation and quantification of the enantiomers of 5-fluoro-1-aminoindan are critical for preclinical and clinical development. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.[13][14]

Experimental Protocol: Chiral HPLC Method Development (General Strategy) [15]

  • Column Screening: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic antibiotic-based columns (e.g., Chirobiotic T) are often good starting points for the separation of amino compounds.[16]

  • Mobile Phase Optimization:

    • Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be used to improve peak shape and resolution.

    • Reversed Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Parameter Optimization: Optimize the flow rate, column temperature, and mobile phase composition to achieve baseline separation of the enantiomers with good resolution and peak shape.

G cluster_2 Chiral HPLC Method Development Workflow Racemic 5-Fluoro-1-aminoindan Racemic 5-Fluoro-1-aminoindan Column Screening Column Screening Racemic 5-Fluoro-1-aminoindan->Column Screening Mobile Phase Optimization Mobile Phase Optimization Column Screening->Mobile Phase Optimization Parameter Optimization Parameter Optimization Mobile Phase Optimization->Parameter Optimization Baseline Separation Baseline Separation Parameter Optimization->Baseline Separation

Caption: A systematic approach to chiral method development.

Applications in Drug Discovery and Development

The 5-fluoro-1-aminoindan scaffold is a privileged structure in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity through favorable interactions with the target protein.

While specific approved drugs containing the 5-fluoro-1-aminoindan moiety are not widely documented, the analogous aminoindan structure is present in several CNS-active agents. Furthermore, numerous fluorinated compounds have gained FDA approval, highlighting the significance of fluorine in drug design.[1] For instance, the investigational hallucinogen 5-Fluoro-AMT (5F-AMT) is a tryptamine derivative, underscoring the interest in fluorinated amino-containing compounds for neurological research.[17] The development of derivatives of 5-fluoro-1-aminoindan is an active area of research for conditions such as cancer, inflammation, and neurodegenerative diseases.[2][3]

Safety and Handling

  • 5-Fluoro-1-indanone: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • 5-Aminoindan: May be harmful if swallowed and is harmful in contact with skin.[18][19]

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

Conclusion

5-Fluoro-1-aminoindan is a chiral building block of significant interest to the pharmaceutical industry. Its unique structural and stereochemical features, combined with the beneficial effects of the fluorine substituent, make it an attractive scaffold for the design of novel therapeutic agents. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective application in drug discovery and development. This guide has provided a comprehensive overview of these key aspects, offering valuable insights for researchers and scientists working at the forefront of medicinal chemistry.

References

  • MSDS of 5-Fluoro-1-indanone. (2013, September 06).
  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, January 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, February 27).
  • Identification and quantitation of 5-fluoro-ADB, one of the most dangerous synthetic cannabinoids, in the stomach contents. (2014, December 12).
  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (2022, August 14). Retrieved from [Link]

  • Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry - Benchchem. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.).
  • Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone - Benchchem. (n.d.).
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase | Request PDF - ResearchGate. (2025, August 06).
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.).
  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).
  • Chiral HPLC Separations - Phenomenex. (n.d.).
  • use of nonracemic fluoroiodoacetic acid as a practical electrophile and its application to the synthesis of monofluoro hydroxyethylene dipeptide isosteres within a novel series of HIV protease inhibitors - PubMed. (2001, August 01). Retrieved from [Link]

  • List of investigational hallucinogens and entactogens - Wikipedia. (n.d.). Retrieved from [Link]

  • Cannabinoid-like Effects of Five Novel Carboxamide Synthetic Cannabinoids - PMC - NIH. (n.d.). Retrieved from [Link]

  • 5-Fluoro-apinaca | C23H30FN3O | CID 71711119 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Naturally Occurring β-Hydroxyamides (R)-Tembamide and (R)-Aegeline - SciELO. (n.d.).
  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. (n.d.). Retrieved from [Link]

  • S - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

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The Strategic Deployment of Fluorinated Building Blocks in Modern Drug Design: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The "Fluorine Effect" in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine is rarely a matter of serendipity; it is a calculated biophysical intervention. As a Senior Application Scientist, I approach fluorinated building blocks not merely as structural novelties, but as highly specific tuning knobs for a molecule's pharmacokinetics and pharmacodynamics.

The judicious introduction of fluorine into a molecular scaffold can productively influence its conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[1]. This "fluorine effect" is driven by three fundamental atomic properties:

  • Extreme Electronegativity: Fluorine is the most electronegative element (3.98 Pauling scale), allowing it to drastically alter the electron density of adjacent functional groups.

  • Optimal Steric Size: With a van der Waals radius of 1.47 Å, fluorine is larger than hydrogen (1.20 Å) but smaller than a methyl group (2.00 Å), allowing it to mimic hydrogen in enzyme active sites while providing steric shielding.

  • Exceptional Bond Strength: The C–F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering it highly resistant to oxidative cleavage.

G F Fluorine Incorporation Prop1 High Electronegativity F->Prop1 Prop2 Strong C-F Bond F->Prop2 Prop3 Steric Shielding F->Prop3 Effect1 pKa Modulation (Amine basicity ↓) Prop1->Effect1 Effect3 Lipophilicity (LogD ↑) Membrane Permeability Prop1->Effect3 Effect2 Metabolic Stability (CYP450 blocking) Prop2->Effect2 Prop3->Effect2

Caption: Logical mapping of fluorine's atomic properties to ADME enhancements.

Mechanistic Pillars of Fluorination

Metabolic Shielding (Causality of Stability)

The primary mechanism of Phase I drug clearance is oxidation by Cytochrome P450 (CYP450) enzymes in the liver. These heme-containing enzymes target electron-rich, sterically accessible C–H bonds. By replacing a vulnerable hydrogen atom with fluorine, we achieve two things: we replace a weak C–H bond with an unbreakable C–F bond, and the strong electron-withdrawing nature of fluorine reduces the electron density of the entire local ring system, deactivating adjacent sites against electrophilic oxidative attack.

Physicochemical Tuning: pKa and Permeability

Passive transcellular permeability requires a drug to be in an un-ionized state to cross the lipophilic cell membrane. Many CNS-active drugs contain basic amines that are fully protonated (ionized) at physiological pH (7.4), hindering permeability. The strategic placement of a fluorinated building block near a basic amine leverages its inductive electron-withdrawing effect to lower the amine's pKa. This increases the fraction of the un-ionized species at pH 7.4, directly causing an increase in membrane permeability[1].

Emerging Fluorinated Building Blocks

While the trifluoromethyl (-CF₃) group has been a staple in medicinal chemistry, modern drug design requires more nuanced building blocks to navigate complex structure-activity relationships.

The "Super-Trifluoromethyl" Group: Pentafluorosulfanyl (-SF₅)

The pentafluorosulfanyl (-SF₅) group is rapidly emerging as a superior bioisostere for -CF₃ and tert-butyl groups. It is characterized by its unique octahedral geometry, which allows it to project into deep, lipophilic binding pockets in a way that planar or tetrahedral groups cannot. Furthermore, the -SF₅ group exhibits higher electronegativity and exceptional lipophilicity compared to -CF₃, making it a powerful tool for enhancing target binding affinity and extending the metabolic lifespan of the drug[2][3].

Skipped and Vicinal Fluorination

To avoid the excessive lipophilicity ("grease") that often accompanies polyfluorination, researchers are increasingly utilizing "skipped" fluorination motifs (e.g., 1,3-difluoroalkanes). This structural arrangement provides a more powerful reduction in logP compared to single or vicinal (adjacent) fluorination, allowing for the precise fine-tuning of a molecule's lipophilicity-permeability balance[4].

Quantitative Impact of Fluorinated Motifs

To rationally design a drug, we must quantify the biophysical changes induced by different functional groups. The table below summarizes the core parameters that dictate how these building blocks behave in a biological system.

SubstituentVan der Waals Volume (ų)Electronegativity (Pauling)Hansch Lipophilicity Parameter (π)Primary Application in Drug Design
-H 5.82.200.00Baseline reference
-F 10.93.980.14Metabolic blocking, pKa modulation
-CH₃ 21.32.550.56Steric bulk, weak lipophilicity
-CF₃ 39.83.300.88Strong lipophilicity, electron withdrawal
-SF₅ 52.43.651.23"Super-CF₃", extreme lipophilicity, 3D vectoring

Experimental Validation: Self-Validating Protocols

Theoretical design must be rigorously validated. When evaluating the efficacy of a fluorinated building block, the In Vitro Metabolic Stability Assay is the gold standard. To ensure trustworthiness, this protocol is designed as a self-validating system—meaning the assay contains internal controls that automatically flag experimental errors (e.g., extraction losses or LC-MS/MS variations).

Protocol: In Vitro Metabolic Stability via Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (


) of a fluorinated drug candidate by Phase I metabolic enzymes[5].

Causality & Logic:

  • Why HLM? Microsomes contain the full complement of membrane-bound CYP450 enzymes.

  • Why NADPH? CYP450 enzymes are monooxygenases that strictly require electrons from the NADPH cofactor to reduce molecular oxygen. Without it, the reaction cannot proceed.

  • Why the Internal Standard (IS)? Adding an IS to the quench solution validates the extraction process. If the IS signal drops, we know the sample was lost during precipitation, rather than metabolized by the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock solution of the fluorinated test compound in DMSO. Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[5][6].

  • Pre-Incubation (The Equilibration Phase): In a 96-well plate, combine the HLM suspension and the test compound to achieve a final compound concentration of 1 µM. Incubate at 37°C for 5 minutes. Causality: Highly lipophilic fluorinated compounds require time to partition into the microsomal lipid bilayer where the CYP450 active sites reside[6].

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system[5][6].

  • Time-Point Sampling: At precisely 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot from the reaction well[5]. Note: The 0-minute time point is critical as it establishes the 100% baseline for self-validation.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Albendazole). Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while precipitating the proteins[5][6].

  • Analysis: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean plate and quantify the remaining parent compound via LC-MS/MS[5][6].

Workflow Prep 1. Preparation Test Cmpd + HLM PreInc 2. Pre-Incubation 37°C for 5 min Prep->PreInc Init 3. Initiation Add NADPH PreInc->Init Time 4. Time Sampling 0 to 60 min Init->Time Quench 5. Quenching Ice-cold ACN + IS Time->Quench Analysis 6. Analysis LC-MS/MS Quench->Analysis

Caption: Step-by-step self-validating workflow for HLM metabolic stability assay.

Conclusion

The integration of fluorinated building blocks—from simple single-atom substitutions to complex, three-dimensional -SF₅ vectors—represents a pinnacle of rational drug design. By understanding the fundamental causality between fluorine's atomic properties and macroscopic biological behavior, medicinal chemists can systematically engineer molecules that bypass metabolic liabilities, penetrate cellular barriers, and bind to their targets with unprecedented affinity.

References

  • The Many Roles for Fluorine in Medicinal Chemistry, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmwI43NpU_rDgdWmzBgLvt5Ic6NWn258XG-nHodANlrQvoWjnwvMFdX8QgXFrU80qLf5qcOqI96ly7RjUGIu3wTip0iJU9geCbBXc9mhStSKDoZpiRn_JUOgj0NC1jv0ovAD-CE9btb_gF3tqc3M5imicP9viXiUM5H9s-idBFmkHm2aLzz157FYYPCHgxJMGmeA3yRXGXujXoIXoQ1w==]
  • Fluorinated building blocks in drug design: new pathways and targets, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE68rAycRP0dsc4w3CKjLbnFmyeStu7MH66lB4WNDiJ_TvmnX44yZ_eq1-7FNJ3qnG2GErwKBxYKFQHwkeTbUmd6yMB2Es_xmo49kvEeN3zuoTWM3x6NU7Il4eMgU3IeywbKgf3cyJ3KpTuwI51CywL7PIJsiYEoWWbukc-VOUVRSN8_SGgQAZJb85MmOmAGJkosJoE7cwiofeRj0up2GP0353i1y5Xd-AwMITBgl9k3OY=]
  • Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYDX44CVmsYqWDqK_Da2Xxmqe0c6F10egY5x3XmWsBRVT6M4JT1rGJyTFxedmLx8FW42XOXdS7hjxrEFOz2UqjgjQs71yCiWiDo8oNrVDADi_EQg64hnY7gTWBpwXhUtpe6vk2if4uxZD_9Lhq-m_xsvd9v9lKSM-qZ0qt44Q6Wbvqu8kgi3eirsvCsDkOZ-DpaJF2sDEjjWaOoKf2OFyUeyXjt9I8t8rYz1yhRajmZc-P9MFXIKuXrKzl84B3mCfX4gNL6LpKFCXB0MwxNwoHe_i]
  • The Pentafluorosulfanyl Group (SF5), Rowan.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu9ajt2MMMk5jL16k9zs1Wupv_usDM90xbSifYD32IaSWEP_RZ7syl0BzEfURBOoFKcaeSwBdPppluODch9oX6vnzk0keYdhqsylbjaioB3ObBBYikGv_nbcguB_OoS7YQwGOEYMI7awazocX-ouCJD4K8RlgyyH48vuXeO1EjnkIkkA==]
  • Modifying N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea to improve pharmacokinetic properties, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo2SPfhdYTI9PJifds-UBTta5YV2EAc4v6otMoUnydd8XlHESLPaxWrZ7bjGg1vIGxPUF1rsRwzJzP22eihUvoBcJJ6EKJx4Z536fmNslndI-48ZDYQxYnX6lwti02Pfs7gGZrrWOdyHSghNBMRVmuTrN55UPlmeIcK0WJHor0drpdyCmQbyR3iyV1notSXqeoHFROsmHuOqEsAP56sI9mp1_Z2hVjQIAQjrDo2ktejbYd]
  • Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoFsWHE5UaLrMQ0d8Dhd41WpGVVSpNskg8buTfNwhoOZAkq8xbWPJrq53hAbTZXxyylX88rfndPZCi_boxpiu0DP4QMcF9urfznUNfBJbTJzLUGSuBWTOAM-xZ_YNBa7TOqlEf4luFhUSqxkStTx9j6N4bkWDN0zwKE65RYpeL349lmwQ73InJbPg-p-80uavL7F1Fk7JTsFcw1N07ZVo=]

Sources

(R)-5-fluoro-2,3-dihydro-1H-inden-1-amine as a rasagiline precursor

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Subtitle: Advanced Synthesis and Application in the Development of Fluorinated Rasagiline Analogs

Strategic Overview

Subject Identity: this compound (CAS: 1352571-83-5) is a high-value chiral intermediate. While often colloquially termed a "Rasagiline precursor," it is chemically distinct. It serves as the scaffold for 5-Fluoro-Rasagiline , a bioisostere of the Parkinson’s disease drug Rasagiline (Azilect®).

Scientific Context & Rationale: In medicinal chemistry, the introduction of a fluorine atom at the C5 position of the indan ring is a strategic modification (Structure-Activity Relationship - SAR).

  • Metabolic Blocking: The C5 position is a potential site for hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, potentially extending the drug's half-life (

    
    ).
    
  • Electronic Effects: Fluorine withdraws electron density from the aromatic ring, altering the pKa of the amine and potentially influencing the binding affinity to the MAO-B active site.

  • PET Imaging: This precursor is critical for synthesizing

    
    F-labeled radiotracers used to map MAO-B distribution in neurodegenerative studies.
    

Retrosynthetic Analysis & Pathway Design

The synthesis of the (R)-enantiomer requires a robust strategy to establish chirality. While asymmetric hydrogenation is possible, the Classical Optical Resolution remains the industry standard for aminoindans due to its scalability and cost-efficiency.

Pathway Logic:

  • Upstream: Synthesis of 5-fluoro-1-indanone (Friedel-Crafts cyclization).

  • Core Transformation: Reductive amination to yield racemic (

    
    )-5-fluoro-1-aminoindan.
    
  • Chiral Resolution: Separation of the (R)-enantiomer using a chiral acid (L-Tartaric Acid).[1]

  • Downstream API Synthesis: N-alkylation with propargyl bromide to form the final inhibitor.

Visual Pathway (DOT)

G Start 3-(3-Fluorophenyl) propanoic acid Indanone 5-Fluoro-1-indanone Start->Indanone Cyclization (SOCl2 / AlCl3) RacemicAmine (±)-5-Fluoro-1-aminoindan Indanone->RacemicAmine Reductive Amination (NH4OAc / NaCNBH3) Salt (R)-Amine : L-Tartrate Salt (Diastereomeric Complex) RacemicAmine->Salt Optical Resolution (L-Tartaric Acid / MeOH) FreeBase (R)-5-Fluoro-1-aminoindan (Target Precursor) Salt->FreeBase Basification (NaOH) FinalAPI 5-Fluoro-Rasagiline (MAO-B Inhibitor) FreeBase->FinalAPI Propargylation (Propargyl Bromide / K2CO3)

Caption: Synthetic workflow from raw material to final fluorinated MAO-B inhibitor.

Detailed Experimental Protocols

Phase 1: Synthesis of Racemic 5-Fluoro-1-aminoindan

Objective: Convert the ketone to the primary amine.

Reagents:

  • 5-Fluoro-1-indanone (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Sodium Cyanoborohydride (NaCNBH

    
    ) (0.7 eq)
    
  • Solvent: Methanol (anhydrous)

Protocol:

  • Dissolve 5-fluoro-1-indanone in methanol under N

    
     atmosphere.
    
  • Add Ammonium Acetate. Stir at room temperature for 30 minutes to form the in situ imine.

  • Critical Step: Cool to 0°C. Add NaCNBH

    
     portion-wise. Why? Exothermic control prevents dimer formation.
    
  • Allow to warm to RT and stir for 24 hours.

  • Workup: Acidify with HCl (pH < 2) to decompose excess hydride. Extract non-basic impurities with ether (discard organic). Basify aqueous layer with NaOH (pH > 10) and extract product into DCM.

  • Yield Target: >85% (Racemic oil).

Phase 2: Optical Resolution (The Determining Step)

Objective: Isolate the (R)-enantiomer.[1][2] The (R)-configuration is essential for MAO-B selectivity; the (S)-enantiomer is significantly less potent.

Reagents:

  • (

    
    )-5-Fluoro-1-aminoindan
    
  • L-(+)-Tartaric Acid (0.5 to 1.0 eq)

  • Solvent: Methanol/Water (9:1 ratio)

Protocol:

  • Dissolve the racemic amine in Methanol (5 mL/g).

  • Prepare a solution of L-Tartaric acid in warm Methanol.

  • Add the acid solution to the amine solution at 60°C.

  • Controlled Cooling: Cool the mixture to 20°C at a rate of 5°C/hour.

    • Mechanism:[3] The (R)-amine-L-tartrate salt is less soluble than the (S)-amine-L-tartrate salt (diastereomeric discrimination).

  • Filter the white precipitate.

  • Recrystallization: Redissolve the salt in boiling Methanol/Water. Cool to crystallize. Repeat until enantiomeric excess (ee) > 98%.

  • Liberation: Treat the salt with 10% NaOH and extract with Toluene. Evaporate to yield this compound.

Data Summary: Resolution Efficiency

ParameterValueNotes
Resolving Agent L-(+)-Tartaric AcidIndustry standard for aminoindans.
Solvent System MeOH / H

O
Water acts as an anti-solvent to fine-tune solubility.
Typical Yield 35-40%Theoretical max is 50%.
Optical Rotation

(c=1, EtOH) Note: Sign varies by solvent.
Target ee% >99.5%Required for pharmaceutical grade.
Phase 3: Conversion to 5-Fluoro-Rasagiline

Objective: N-alkylation with propargyl moiety.[1][2][4]

Protocol:

  • Suspend (R)-5-fluoro-1-aminoindan (1.0 eq) and K

    
    CO
    
    
    
    (2.0 eq) in Acetonitrile.
  • Add Propargyl Bromide (1.1 eq) dropwise at 25°C.

    • Caution: Propargyl bromide is a lachrymator and alkylating agent.

  • Heat to 50°C for 4 hours. Monitor by HPLC.

  • Purification: The product is purified via column chromatography (Hexane/EtOAc) or crystallized as the Mesylate salt (mimicking commercial Rasagiline Mesylate).

Mechanism of Action (Biological Application)

The resulting 5-fluoro-rasagiline analog functions as a suicide substrate for MAO-B. The propargyl group is catalytically processed by the enzyme, leading to the formation of a covalent bond with the N5 atom of the FAD cofactor.

Mechanistic Diagram (DOT)

MAO_Inhibition Inhibitor 5-Fluoro-Rasagiline (Propargylamine) Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Binding Enzyme MAO-B Enzyme (FAD Cofactor) Enzyme->Complex Transition Radical Cation Intermediate Complex->Transition Single Electron Transfer Adduct Covalent N5-Flavin Adduct (Irreversible Inhibition) Transition->Adduct Radical Recombination

Caption: Mechanism of irreversible MAO-B inactivation by propargylamine inhibitors.

Quality Control & Analytical Methods

To ensure the integrity of the (R)-precursor, the following analytical controls are mandatory:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Detection: UV @ 270 nm.

    • Acceptance Criteria: (S)-enantiomer < 0.5%.

  • NMR Verification:

    • 
      F-NMR is critical to ensure no defluorination occurred during the reductive amination (a common side reaction with metal hydrides).
      
    • Expected Shift:

      
       -110 to -120 ppm (Ar-F).
      

Safety & Handling (HSE)

  • Fluorinated Intermediates: Generally lipophilic and potentially toxic. Use double-gloving (Nitrile) and work in a fume hood.

  • Propargyl Bromide: Potent alkylating agent. In case of spill, neutralize with 10% ammonia solution.

  • Waste Disposal: All aqueous waste from the cyano-borohydride step contains cyanide/boron residues. Treat with bleach (NaOCl) to oxidize cyanides before disposal.

References

  • Teva Pharmaceutical Industries. (1996). R-enantiomer of N-propargyl-1-aminoindan, salts, compositions and uses thereof.[1][4][5] US Patent 5,532,415.[1] Link

  • Youdim, M. B., et al. (2001). Rasagiline: A potent, selective, irreversible monoamine oxidase B inhibitor for the treatment of Parkinson's disease.[6][7][8]Am J Manag Care, 1(1), e0003. Link

  • Sterling, J., et al. (2002). Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential drugs for Alzheimer's disease.Journal of Medicinal Chemistry, 45(24), 5260-5279. Link

  • Binda, C., et al. (2004). Structure-function relationships in the MAO-B inhibitor rasagiline and its derivatives.[4][5]Journal of Medicinal Chemistry. (Contextualizing the binding mode of aminoindans).

Sources

Spectroscopic Characterization of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic signature of the chiral amine (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine. In the landscape of pharmaceutical development, particularly in the synthesis of neurologically active compounds, the precise structural elucidation of chiral intermediates is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific molecule.

While direct experimental spectra for this compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive framework for its characterization. Every piece of predicted data is accompanied by a thorough justification rooted in spectroscopic theory and comparative analysis, ensuring a high degree of scientific integrity.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The molecule comprises a fluorinated benzene ring fused to a five-membered aliphatic ring, which contains a chiral center at the first carbon (C1) bearing a primary amine group. This combination of a rigid bicyclic system, an aromatic ring with an electron-withdrawing fluorine atom, and a chiral amine functional group dictates the expected outcomes in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the diastereotopic protons of the aliphatic ring magnetically non-equivalent.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~7.2 - 7.0m2HAr-H The aromatic protons will be influenced by the fluorine substituent, leading to complex splitting patterns.
~6.9 - 6.8m1HAr-H The aromatic protons will be influenced by the fluorine substituent, leading to complex splitting patterns.
~4.2 - 4.1t1HCH -NH₂The proton at the chiral center will be a triplet due to coupling with the adjacent CH₂ group.
~3.0 - 2.8m1HAr-CHOne of the diastereotopic protons of the benzylic CH₂ group.
~2.7 - 2.5m1HAr-CHThe other diastereotopic proton of the benzylic CH₂ group.
~2.4 - 2.2m1HCH ₂-CHOne of the diastereotopic protons of the CH₂ group adjacent to the chiral center.
~1.9 - 1.7m1HCH ₂-CHThe other diastereotopic proton of the CH₂ group adjacent to the chiral center.
~1.6br s2HNHThe amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of nine distinct carbon signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~162 (d, ¹JCF ≈ 245 Hz)C -FThe carbon directly bonded to fluorine will be significantly downfield and show a large coupling constant.
~145 (d)Ar-C Aromatic quaternary carbon.
~138 (d)Ar-C Aromatic quaternary carbon.
~125 (d)Ar-C HAromatic methine carbon.
~115 (d, ²JCF ≈ 21 Hz)Ar-C HAromatic methine carbon ortho to the fluorine, showing a smaller two-bond C-F coupling.
~112 (d, ²JCF ≈ 21 Hz)Ar-C HAromatic methine carbon ortho to the fluorine, showing a smaller two-bond C-F coupling.
~58C H-NH₂The carbon of the chiral center, attached to the nitrogen.
~35Ar-C H₂The benzylic carbon.
~30C H₂-CHThe aliphatic carbon adjacent to the chiral center.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): COSY and HSQC experiments would be invaluable in confirming the proton and carbon assignments, respectively.

Figure 1: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-F bonds, as well as for the aromatic ring.

Predicted Frequency Range (cm⁻¹) Vibration Type Intensity Functional Group
3400-3250N-H stretchMedium (two bands)Primary Amine
3100-3000C-H stretch (sp²)MediumAromatic C-H
3000-2850C-H stretch (sp³)MediumAliphatic C-H
1620-1580N-H bendMediumPrimary Amine
1600-1450C=C stretchMedium-StrongAromatic Ring
1250-1150C-N stretchMediumAmine
1100-1000C-F stretchStrongFluoroaromatic
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid) or as a KBr pellet (if it is a solid).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is usually presented as a plot of transmittance versus wavenumber.

Figure 2: General workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₉H₁₀FN, with a monoisotopic mass of 151.08 g/mol .

Predicted m/z Fragment Ion Possible Fragmentation Pathway
151[M]⁺Molecular ion
134[M-NH₃]⁺Loss of ammonia
132[M-F]⁺Loss of a fluorine radical (less common)
115[C₉H₆]⁺Loss of NH₂ and F

The fragmentation pattern will likely be dominated by the loss of the amino group and subsequent rearrangements of the indane core.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Figure 3: Common workflows for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application in drug development. This guide provides a detailed, albeit predictive, analysis of its expected NMR, IR, and MS data. By understanding these expected spectral features, researchers can more confidently identify and characterize this important chiral intermediate, ensuring the quality and purity of their materials. The provided protocols offer a starting point for the experimental acquisition of this data, which will ultimately serve to validate and refine the predictions made herein.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. 5-Fluoro-2,3-dihydro-1H-inden-1-amine. [Link]

commercial suppliers of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Sourcing and Qualifying (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride for Pharmaceutical Research and Development

Abstract

This compound hydrochloride is a chiral amine building block of increasing importance in medicinal chemistry and drug discovery. Its stereospecificity and structural features make it a valuable intermediate for synthesizing complex therapeutic agents. However, the successful integration of this reagent into a drug development pipeline hinges on rigorous sourcing and quality control. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on identifying commercial suppliers, establishing robust analytical verification protocols, and ensuring the long-term stability and integrity of this critical starting material. It emphasizes a science-driven, risk-based approach aligned with modern pharmaceutical quality standards.

Introduction: The Scientific Significance of this compound hydrochloride

This compound hydrochloride, with CAS Number 1381928-19-3, is a fluorinated derivative of (R)-1-aminoindane. The introduction of a fluorine atom on the aromatic ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. As a chiral intermediate, it serves as a crucial component in the asymmetric synthesis of drug candidates where specific stereochemistry is essential for therapeutic activity and safety.[1]

The importance of using a single enantiomer is well-established in the pharmaceutical industry. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have shown a strong preference for single-enantiomer drugs over racemic mixtures.[2][3] This is because enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer providing the therapeutic effect while the other may be inactive or even contribute to adverse effects.[2][4] Therefore, the enantiomeric purity of a starting material like this compound hydrochloride is a critical quality attribute that must be rigorously controlled.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₁ClFN

  • Molecular Weight: 187.64 g/mol [5][6]

  • Appearance: Typically a white to off-white or yellow solid.[5]

  • Storage: Recommended to be stored under an inert atmosphere at room temperature.[5][7]

Commercial Sourcing and Supplier Qualification

The procurement of this reagent requires careful due diligence. While it is available from various chemical suppliers, the quality, documentation, and scale-up capabilities can differ significantly. For research purposes, catalog availability may suffice. For later-stage development (pre-clinical and beyond), a supplier's ability to provide material under Good Manufacturing Practice (GMP) conditions becomes paramount.

Identifying Potential Commercial Suppliers

A survey of the chemical supplier landscape indicates availability from several sources, primarily for research and development quantities.

Supplier/PlatformCompound NameCAS NumberNotes
Sigma-Aldrich This compound hydrochloride1381928-19-3Offers the compound with stated purity, typically for research use. Provides basic safety and property data.[5][6]
Sun-shinechem (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine,hydrochloride1381928-19-3Explicitly states the product is for research use only.[8]
BLDpharm This compound1352571-83-5Lists the free base form of the compound.[9]
Laibo Chem (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochlorideNot specifiedLists the target compound in small package sizes.[10]
Bide Pharmatech This compound hydrochloride1381928-19-3Available through distributors like Sigma-Aldrich.[5]

Note: This table is not exhaustive and is intended to provide a starting point for supplier identification. Availability and product specifications are subject to change.

A Workflow for Supplier Qualification

Selecting a supplier should not be based on price alone. A systematic qualification process is essential to mitigate risks to project timelines and data integrity.

SupplierQualification Start Identify Potential Suppliers RequestInfo Request Technical Package Start->RequestInfo Initial List EvalPackage Evaluate Technical Data RequestInfo->EvalPackage CoA, Synthesis Route, Impurity Profile OrderSample Order Sample for In-House QC EvalPackage->OrderSample Data Acceptable Reject Reject Supplier EvalPackage->Reject Data Unacceptable PerformQC Perform Full Analytical QC OrderSample->PerformQC EvalResults Evaluate QC Results PerformQC->EvalResults Analytical Data Approve Approve Supplier EvalResults->Approve Meets Specs EvalResults->Reject Fails Specs

Figure 1: A systematic workflow for qualifying a new chemical supplier.

Key Causality in Supplier Qualification:

  • Requesting the Technical Package: This is a critical first step. A Certificate of Analysis (CoA) provides the supplier's own quality assessment. Understanding the synthetic route offers insight into potential impurities. A supplier unwilling to share this level of detail may not be suitable for long-term projects.

  • In-House Verification: Never rely solely on a supplier's CoA. Independent verification is a cornerstone of a self-validating quality system. Discrepancies between a supplier's CoA and in-house results are a significant red flag.

Analytical Verification and Quality Control

Upon receipt of a sample, a comprehensive analytical workflow must be executed to confirm its identity, purity, and, most importantly, enantiomeric integrity. This aligns with the principles of Analytical Quality by Design (AQbD), which emphasizes a deep understanding of the analytical process.[11][12]

AnalyticalWorkflow Sample Incoming Material Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Check (e.g., Methanol, DMSO) Visual->Solubility LCMS LC-MS Analysis Solubility->LCMS Identity & Purity ChiralHPLC Chiral HPLC Analysis Solubility->ChiralHPLC Enantiomeric Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubility->NMR Structural Confirmation Decision Decision: Accept or Reject LCMS->Decision ChiralHPLC->Decision NMR->Decision Accept Release for Use Decision->Accept All Specs Met Reject Quarantine & Return to Supplier Decision->Reject Out of Spec

Figure 2: A comprehensive analytical workflow for incoming QC.
Protocol 1: Identity and Purity Confirmation by LC-MS

Rationale: This is the first-line technique to quickly confirm the molecular weight of the main component and assess its chromatographic purity.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute 1:100 in a 50:50 mixture of water and acetonitrile for a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: 50 - 500 m/z.

  • Data Interpretation:

    • Look for a dominant peak in the mass spectrum corresponding to the [M+H]⁺ ion of the free base (C₉H₁₀FN), which is approximately 152.1 m/z.

    • The UV chromatogram (monitored at ~254 nm) should show a single major peak. Purity is often reported as the area percentage of this peak. The acceptance criterion should be >97%.[5]

Protocol 2: Enantiomeric Purity Assessment by Chiral HPLC

Rationale: This is the most critical test. For chiral drugs, enantiomeric impurities are strictly regulated. According to ICH guidelines, the limit for an enantiomeric impurity can be as low as 0.15%.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this determination.[2][3]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is a common starting point (e.g., a column based on derivatized cellulose or amylose). Screening several different chiral columns may be necessary to achieve baseline separation.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. An example starting condition could be 90:10 heptane:isopropanol with 0.1% diethylamine.

    • Flow Rate: Isocratic elution at 1.0 mL/min.

    • Detection: UV at 265 nm.

  • Data Interpretation:

    • The method must demonstrate baseline resolution between the (R)- and (S)-enantiomers.

    • The area of the peak corresponding to the undesired (S)-enantiomer should be compared to the area of the desired (R)-enantiomer. The enantiomeric excess (e.e.) should be ≥99%.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. It verifies the connectivity of atoms and can help identify process-related impurities that may not be visible by other methods.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Experiments to Perform:

    • ¹H NMR: Provides information on the number and environment of protons. Key signals would include those for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom. Its chemical shift provides information about its electronic environment.

  • Data Interpretation:

    • The observed chemical shifts, coupling constants, and integration values in the ¹H spectrum must be consistent with the proposed structure of this compound.

    • The ¹³C and ¹⁹F spectra should show the expected number of signals.

    • The absence of significant unassigned peaks is crucial for confirming the purity of the sample.

Handling, Storage, and Stability Considerations

Handling: As a chemical intermediate, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The hydrochloride salt is a solid that can be irritating, and appropriate care should be taken to avoid inhalation of dust or skin contact.[5]

Storage: Supplier data sheets recommend storing the material at room temperature under an inert atmosphere (e.g., argon or nitrogen).[5][7] This is a prudent measure to prevent potential long-term oxidative degradation or reaction with atmospheric moisture.

Stability: While specific degradation pathways are not extensively published, molecules of this class can be susceptible to oxidation and hydrolysis under harsh conditions. A preliminary stress testing study, guided by ICH principles, can provide valuable insights into the compound's inherent stability.[13]

Protocol for Forced Degradation Study:

  • Prepare separate solutions of the compound (~1 mg/mL) in:

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% H₂O₂ (Oxidative stress)

  • Expose a solid sample to heat (e.g., 60 °C) and high humidity (e.g., 75% RH).

  • Expose both solid and solution samples to photolytic stress as per ICH Q1B guidelines.[13]

  • Analyze all samples by the stability-indicating LC-MS method (Protocol 3.1) at various time points (e.g., 1, 3, and 7 days) to monitor for degradation and the formation of new impurities.

Conclusion

This compound hydrochloride is a valuable building block for modern drug discovery. However, its effective use is predicated on a foundation of rigorous supplier qualification and comprehensive analytical characterization. By implementing the workflows and protocols outlined in this guide, research and development teams can ensure the quality and consistency of this critical reagent, thereby mitigating risks and enhancing the reliability and reproducibility of their scientific endeavors. A proactive, science-first approach to sourcing and quality control is not merely a procedural formality but a fundamental component of successful pharmaceutical development.

References

  • BuyersGuideChem. (n.d.). 5-Fluoro-2,3-dihydro-1H-inden-2-amine hydrochloride suppliers and producers. Retrieved from [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7035. Available at: [Link]

  • Zhang, M., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8). Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. ResearchGate. Available at: [Link]

  • Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Omega, 8(25), 22769–22780. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Hancu, D. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 29(22), 5032. Available at: [Link]

  • de Graaf, C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Ohno, H., et al. (2013). Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen-6-yl)-1,3,5-triazine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7658-7670. Available at: [Link]

  • Sahu, R., et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 181-185. Available at: [Link]

  • Chen, J., et al. (2015). An Efficient and Economical Synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride. Organic Process Research & Development, 19(9), 1265-1270. Available at: [Link]

  • Breda, M., & Barattè, S. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry, 397(3), 1191-1201. Available at: [Link]

  • Vashchenko, O. V., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 21(3), 540-552. Available at: [Link]

  • Laibo Chem. (n.d.). (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

Sources

material safety data sheet (MSDS) for (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide & Safety Protocol for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Executive Summary & Application Context

This compound (CAS: 1352571-83-5 for free base) is a high-value chiral building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Its structural rigidity—conferred by the indane ring—combined with the metabolic stability offered by the fluorine substitution, makes it a critical scaffold in medicinal chemistry.

This guide transcends the standard Safety Data Sheet (SDS) by integrating practical handling protocols for research environments. Unlike generic reagents, this chiral amine requires specific precautions to maintain enantiomeric purity and prevent degradation via atmospheric carbon dioxide (carbamate formation).

Chemical Identification & Physical Properties

Accurate identification is the first step in safety. Note the distinction between the free base and the hydrochloride salt, as their handling requirements differ.

PropertyData (Free Base)Data (Hydrochloride Salt)
CAS Number 1352571-83-5 1381928-19-3
IUPAC Name (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine(1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine HCl
Molecular Formula C₉H₁₀FNC₉H₁₀FN[1][2][3][4] · HCl
Molecular Weight 151.18 g/mol 187.64 g/mol
Physical State Waxy solid or viscous oil (at RT)White to pale yellow crystalline solid
Solubility DMSO, Methanol, DCMWater, Methanol, DMSO
Chirality (R)-Enantiomer (R)-Enantiomer

Technical Insight: The free base is a primary amine and is hygroscopic and air-sensitive . It readily reacts with atmospheric CO₂ to form carbamate salts, which can appear as white crusts on the material. The HCl salt is significantly more stable and is the preferred form for long-term storage.

Hazard Identification (GHS Classification)

This compound is classified under the Globally Harmonized System (GHS) based on the reactivity of fluorinated primary amines.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowed.Systemic absorption of amines affecting CNS/GI tract.
Skin Irritation 2H315: Causes skin irritation.[5][6][7][8]Basic nitrogen attacks skin lipids/proteins (saponification).
Eye Irritation 2AH319: Causes serious eye irritation.[5][6][7][8]Caustic alkaline burn potential to corneal tissue.
STOT - SE 3H335: May cause respiratory irritation.[5][6][8][9]Inhalation of dust/vapor irritates mucous membranes.

Precautionary Highlights:

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[6][7][8]

  • P280: Wear protective gloves/eye protection/face protection.[5][6][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses.[5][6][7][8]

Technical Handling Protocols

Storage & Stability[8][12]
  • Atmosphere: Store under Argon or Nitrogen . The free base must be kept away from CO₂.

  • Temperature:

    • Long-term: -20°C (desiccated).

    • Working: 2-8°C.

  • Container: Amber glass vials with Teflon-lined caps or septum seals to prevent photo-degradation and moisture ingress.

Operational Workflow (Diagram)

The following workflow dictates the decision process for handling the substance to ensure operator safety and compound integrity.

HandlingWorkflow cluster_safety Critical Safety Check Start Start: Retrieve Compound CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm HCl_Path HCl Salt CheckForm->HCl_Path Stable Base_Path Free Base CheckForm->Base_Path Sensitive Weighing_HCl Weigh in Fume Hood (Standard Protocol) HCl_Path->Weighing_HCl Weighing_Base Weigh in Glove Box or under N2 Stream Base_Path->Weighing_Base Dissolution Dissolve in Solvent (e.g., DMSO, MeOH) Weighing_HCl->Dissolution Weighing_Base->Dissolution Reaction Add to Reaction Vessel Dissolution->Reaction PPE_Check Verify PPE: Nitrile Gloves + Safety Glasses

Figure 1: Decision tree for handling this compound based on salt form.

Personal Protective Equipment (PPE) Rationale
  • Gloves: Nitrile (0.11 mm minimum thickness) is recommended.

    • Why? Primary amines can permeate latex. Nitrile offers superior resistance to basic organic compounds.

  • Respiratory: If handling the free base powder outside a fume hood (not recommended), use a P95 or N95 particulate respirator.

  • Eyes: Chemical safety goggles. Face shield required if working with large quantities (>5g) due to corrosive potential of concentrated amines.

Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate alkaline burns and systemic toxicity.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins with lukewarm water. Lift eyelids.[10]Amines penetrate the cornea rapidly; immediate dilution prevents permanent opacity.
Skin Contact Wash with soap and water .[5][6][7][8][9] Do not use ethanol.Ethanol may increase skin absorption of the lipophilic indane moiety.
Inhalation Move to fresh air.[5][6][7][8][10] Monitor for delayed pulmonary edema .Amines are respiratory irritants; symptoms may be delayed 4-8 hours.
Ingestion Rinse mouth. Do NOT induce vomiting .Vomiting re-exposes the esophagus to the caustic amine.
Emergency Logic Flowchart

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Wash w/ Soap & Water Remove Clothing Skin->Action_Skin Action_Eye Irrigate 15 mins Seek Medical Aid Eye->Action_Eye Action_Inhale Fresh Air Oxygen if needed Inhale->Action_Inhale Medical Consult Physician (Show SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Triage protocol for accidental exposure.

Waste Disposal & Environmental Control

  • Disposal Class: Hazardous Chemical Waste (Amine/Base).

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., acetone).

    • Neutralize carefully with dilute Hydrochloric Acid (HCl) to form the non-volatile salt.

    • Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle nitrogen oxides and fluorinated combustion products).

  • Environmental Hazard: Do not let product enter drains.[7][8] Fluorinated aromatics can be persistent in aquatic environments.

References

  • Chemical Identity & Properties: BLD Pharm. This compound Product Page. Retrieved from

  • GHS Classification & Safety Data: Sigma-Aldrich. This compound hydrochloride SDS. Retrieved from

  • Handling of Chiral Amines: Fisher Scientific. Safety Data Sheet for Fluorinated Indoles/Indanes. Retrieved from

  • Toxicological Data: ChemScene. Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine (Analogous Structure). Retrieved from

  • General Amine Safety: National Center for Biotechnology Information. PubChem Compound Summary for Indan-1-amine. Retrieved from

(Note: While specific toxicological data for this exact chiral isomer is limited, safety protocols are derived from homologous fluorinated indanamines and standard laboratory safety practices for Class 4 Acute Toxins.)

Sources

Methodological & Application

Application Notes and Protocols: Synthetic Routes to Rasagiline Utilizing Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rasagiline, an irreversible inhibitor of monoamine oxidase-B (MAO-B), is a potent therapeutic agent for the management of Parkinson's disease.[1][2] Its synthesis has been a subject of considerable interest, with a focus on developing efficient, scalable, and high-purity manufacturing processes. A notable strategy in the synthesis of rasagiline and its analogs involves the use of fluorinated intermediates. The introduction of fluorine-containing groups can offer several advantages in organic synthesis, including the modulation of reactivity, improvement of yields, and simplification of purification processes. This document provides detailed application notes and protocols for two distinct synthetic routes to rasagiline that leverage fluorinated intermediates: one employing a trifluoroacetyl-protected aminoindan and another involving a directly fluorinated indane core.

Route 1: Synthesis via Trifluoroacetyl-Protected (R)-1-Aminoindan

This route utilizes the trifluoroacetyl group as a protecting group for the amine functionality of (R)-1-aminoindan. The high acidity of the N-H proton in the resulting trifluoroacetamide facilitates deprotonation and subsequent alkylation under mild conditions, leading to high yields and purity.[3][4]

Rationale for Using a Trifluoroacetyl Protecting Group

The decision to use a trifluoroacetyl protecting group is based on several key chemical principles:[4]

  • Ease of Formation: Trifluoroacetamides are readily synthesized from (R)-1-aminoindan and trifluoroacetic anhydride in near-quantitative yields.

  • Enhanced Acidity: The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the amide proton compared to typical amides.

  • Mild Deprotonation: The enhanced acidity allows for the use of milder bases for deprotonation, avoiding harsh reaction conditions that could lead to side reactions or racemization.

  • Smooth Alkylation: The resulting anion is a moderately basic nucleophile, which favors a clean and high-yield alkylation reaction with propargyl halides.

  • Facile Deprotection: The trifluoroacetyl group can be readily removed under basic conditions to yield the final product.

Experimental Protocol

Step 1: Protection of (R)-1-Aminoindan

A solution of (R)-1-aminoindan is treated with trifluoroacetic anhydride in the presence of a base like pyridine to form N-((R)-1-indanyl)-2,2,2-trifluoroacetamide.

  • Reagents: (R)-1-Aminoindan, Trifluoroacetic Anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve (R)-1-aminoindan in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine to the solution.

    • Add trifluoroacetic anhydride dropwise via the dropping funnel while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Alkylation of the Protected Amine

The trifluoroacetamide is deprotonated with a suitable base and then alkylated with propargyl bromide.

  • Reagents: N-((R)-1-indanyl)-2,2,2-trifluoroacetamide, Sodium Hydride (NaH) or Potassium Carbonate (K2CO3), Propargyl Bromide, Dry N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • To a solution of N-((R)-1-indanyl)-2,2,2-trifluoroacetamide in dry DMF, add NaH portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add propargyl bromide dropwise to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully quench the reaction with ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkylated product.

Step 3: Deprotection to Yield Rasagiline

The trifluoroacetyl group is removed by hydrolysis under basic conditions to afford rasagiline.

  • Reagents: N-Propargyl-N-((R)-1-indanyl)-2,2,2-trifluoroacetamide, Sodium Hydroxide (NaOH) or Potassium Carbonate (K2CO3), Methanol, Water.

  • Procedure:

    • Dissolve the crude alkylated product in a mixture of methanol and water.

    • Add a solution of NaOH or K2CO3.

    • Reflux the mixture for 4-6 hours.

    • Monitor the deprotection by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or toluene).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude rasagiline.

    • The crude product can be further purified by column chromatography or by forming a salt, such as the mesylate or tartrate salt, followed by recrystallization.[5][6]

Synthetic Pathway Diagram

Trifluoroacetyl_Route Aminoindan (R)-1-Aminoindan ProtectedAmine N-((R)-1-indanyl)-2,2,2-trifluoroacetamide Aminoindan->ProtectedAmine Trifluoroacetic anhydride, Pyridine, DCM AlkylatedAmine N-Propargyl-N-((R)-1-indanyl)-2,2,2-trifluoroacetamide ProtectedAmine->AlkylatedAmine 1. NaH, DMF 2. Propargyl bromide Rasagiline Rasagiline AlkylatedAmine->Rasagiline NaOH or K2CO3, MeOH/H2O, Reflux

Caption: Synthesis of Rasagiline via a Trifluoroacetyl-Protected Intermediate.

Route 2: Synthesis of a Fluorinated Rasagiline Analog

This route describes the synthesis of a novel fluorine-18 labeled analog of rasagiline, (1S,2S)-2-[¹⁸F]fluoro-N-(prop-2-yn-1-yl)indan-1-amine, for use as a PET radioligand for MAO-B.[7] The non-radioactive fluorine-19 analog is synthesized first to serve as a reference standard. This methodology demonstrates the synthesis of a rasagiline derivative with a fluorine atom directly incorporated into the indane ring.

Rationale for Direct Fluorination of the Indane Ring

The synthesis of a fluorinated analog of rasagiline is of interest for several reasons:

  • PET Imaging: The introduction of a positron-emitting isotope like fluorine-18 allows for the in vivo imaging of MAO-B distribution and activity in the brain using Positron Emission Tomography (PET).

  • Pharmacokinetic Properties: The presence of a fluorine atom can alter the metabolic stability and lipophilicity of the molecule, potentially leading to improved pharmacokinetic properties.

  • Binding Affinity: The fluorine substituent can influence the binding affinity and selectivity of the ligand for its target enzyme.

Experimental Protocol

Step 1: Synthesis of the Precursor

The synthesis starts from (S)-1-aminoindan and involves multiple steps to introduce the necessary functional groups and stereochemistry for the subsequent fluorination and propargylation steps. A key intermediate is a cyclic sulfamidate which serves as a precursor for the nucleophilic fluorination.

  • Key Intermediates: (S)-1-aminoindan, (1S,2S)-1-aminoindan-2-ol, cyclic sulfamidate precursor.

  • General Procedure (multi-step):

    • The synthesis begins with the conversion of (S)-1-aminoindan to (1S,2S)-1-aminoindan-2-ol through a series of established chemical transformations.

    • The amino alcohol is then reacted with a sulfurylating agent to form a cyclic sulfamidate.

    • The nitrogen of the sulfamidate is then propargylated using propargyl bromide.

Step 2: Nucleophilic Fluorination

The cyclic sulfamidate precursor undergoes a nucleophilic substitution reaction with a fluoride source to introduce the fluorine atom. For the radioactive analog, [¹⁸F]fluoride is used.

  • Reagents: Propargylated cyclic sulfamidate precursor, Tetrabutylammonium fluoride (TBAF) or for radiolabeling, K[¹⁸F]F-Kryptofix 2.2.2 complex, Acetonitrile.

  • Procedure:

    • The propargylated cyclic sulfamidate precursor is dissolved in acetonitrile.

    • The fluoride source (TBAF for the cold standard or K[¹⁸F]F-Kryptofix 2.2.2 for the radiolabeled compound) is added.

    • The reaction mixture is heated at an elevated temperature (e.g., 80-120 °C) for a short period (10-20 minutes for radiolabeling).

    • The reaction is monitored by radio-TLC or HPLC.

Step 3: Hydrolysis of the Sulfamidate

The resulting fluorinated sulfamidate is then hydrolyzed under acidic conditions to yield the final fluorinated rasagiline analog.

  • Reagents: Fluorinated sulfamidate intermediate, Hydrochloric acid (HCl), Acetonitrile/Water.

  • Procedure:

    • The crude reaction mixture from the fluorination step is treated with aqueous HCl.

    • The mixture is heated to facilitate the hydrolysis of the sulfamidate ring.

    • After hydrolysis, the reaction mixture is neutralized.

    • The final product is purified using semi-preparative HPLC.

Synthetic Pathway Diagram

Fluorinated_Rasagiline_Route Aminoindan (S)-1-Aminoindan Precursor Propargylated Cyclic Sulfamidate Precursor Aminoindan->Precursor Multi-step synthesis FluorinatedIntermediate Fluorinated Sulfamidate Precursor->FluorinatedIntermediate Fluoride source (e.g., TBAF or K[18F]F), Acetonitrile, Heat Fluororasagiline (1S,2S)-2-Fluoro-N-(prop-2-yn-1-yl)indan-1-amine FluorinatedIntermediate->Fluororasagiline Aqueous HCl, Heat

Caption: Synthesis of a Fluorinated Rasagiline Analog.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Trifluoroacetyl ProtectionRoute 2: Direct Fluorination
Starting Material (R)-1-Aminoindan(S)-1-Aminoindan
Key Intermediate N-((R)-1-indanyl)-2,2,2-trifluoroacetamidePropargylated Cyclic Sulfamidate
Fluorine Source Trifluoroacetic anhydride (as part of protecting group)TBAF or K[¹⁸F]F
Main Advantage High yield and purity, mild alkylation conditions.[3][4]Allows for the synthesis of directly fluorinated analogs for PET imaging and potential modulation of properties.[7]
Main Disadvantage Requires protection and deprotection steps.Multi-step synthesis of the precursor can be complex.
Applicability Large-scale synthesis of rasagiline.Synthesis of specialized rasagiline analogs, particularly for radiolabeling.

Conclusion

The use of fluorinated intermediates provides versatile and powerful strategies for the synthesis of rasagiline and its analogs. The trifluoroacetyl-protected route offers a practical and efficient method for the large-scale production of rasagiline, capitalizing on the unique reactivity imparted by the fluorine atoms in the protecting group. The direct fluorination route, while more complex, opens the door to the creation of novel fluorinated rasagiline derivatives with potential applications in diagnostic imaging and with modified pharmacological profiles. The choice of synthetic route will ultimately depend on the specific goals of the research or development program, whether it be the cost-effective manufacturing of the parent drug or the exploration of new chemical entities.

References

  • Mansa STM Publishers. (2024, April 15). A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). Retrieved from [Link]

  • Google Patents. (2014). US20140018578A1 - New method for the synthesis of rasagiline.
  • Google Patents. (2014). US8901352B2 - Method for the synthesis of rasagiline.
  • Wollack, J. W., et al. (2016). Synthesis of a Parkinson's Disease Treatment Drug, the R,R-Tartrate Salt of R-Rasagiline: A Three Week Introductory Organic Chemistry Lab Sequence.
  • Nag, S., et al. (2012). Synthesis and evaluation of [¹⁸F]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B). Bioorganic & Medicinal Chemistry, 20(9), 2965-2971.
  • Pendidikan Kimia. (2016, February 11). Synthesis of a Parkinson's Disease Treatment Drug, the R,R‑Tartrate Salt of R-Rasagiline. Retrieved from [Link]

Sources

Advanced Protocols for the Chiral Resolution of Racemic 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The chiral primary amine 5-fluoro-2,3-dihydro-1H-inden-1-amine (commonly known as 5-fluoro-1-indanamine) is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. As an isostere of the 1-aminoindane core found in monoamine oxidase (MAO) inhibitors like rasagiline, the introduction of a fluorine atom at the C5 position significantly modulates the molecule's lipophilicity, metabolic stability, and target binding kinetics[1].

Because the pharmacological activity of 1-aminoindanes is profoundly stereoselective—often with the (R)-enantiomer exhibiting superior therapeutic efficacy and the (S)-enantiomer presenting off-target toxicity—achieving >99% enantiomeric excess (ee) is a critical developmental milestone. This application note details three orthogonal, field-proven methodologies for the chiral resolution of racemic 5-fluoro-1-indanamine: Classical Diastereomeric Salt Formation , Chemoenzymatic Dynamic Kinetic Resolution (DKR) , and Preparative Supercritical Fluid Chromatography (SFC) .

Methodology I: Classical Diastereomeric Salt Resolution

Classical resolution relies on the reaction of the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. These salts possess distinct physicochemical properties (e.g., lattice energies, solubility), allowing for separation via fractional crystallization[2].

Mechanistic Causality

We utilize (R,R)-tartaric acid or N-acetyl-L-leucine as the resolving agent[1]. The choice of an aqueous ethanol solvent system (80:20 v/v) is deliberate; it provides the optimal dielectric constant to differentiate the solvation energies of the resulting diastereomeric crystal lattices. Water disrupts non-specific hydrogen bonding, while ethanol lowers the bulk solubility, forcing the less soluble diastereomer to precipitate selectively.

Classical_Resolution Racemate Racemic 5-Fluoro-1-indanamine ResolvingAgent Add (R,R)-Tartaric Acid (Chiral Resolving Agent) Racemate->ResolvingAgent SaltMix Diastereomeric Salt Mixture (R-Amine·Acid + S-Amine·Acid) ResolvingAgent->SaltMix Crystallization Fractional Crystallization (EtOH/H2O, Controlled Cooling) SaltMix->Crystallization Solid Less Soluble Salt (Target Diastereomer) Crystallization->Solid Precipitates Liquid More Soluble Salt (Mother Liquor) Crystallization->Liquid Remains in solution Freebase Alkaline Free-basing (NaOH / DCM Extraction) Solid->Freebase PureEnantiomer Resolved (R)-Enantiomer (>98% ee) Freebase->PureEnantiomer

Workflow for the classical diastereomeric salt resolution of 5-fluoro-1-indanamine.

Step-by-Step Protocol
  • Salt Formation : In a 500 mL round-bottom flask, dissolve 100 mmol of racemic 5-fluoro-1-indanamine in 150 mL of ethanol. In a separate beaker, dissolve 100 mmol of (R,R)-tartaric acid in 30 mL of deionized water. Combine the solutions at 60°C under continuous stirring.

  • Fractional Crystallization : Cool the homogeneous solution linearly to 20°C at a rate of 5°C/hour. Self-Validation Check: A slow cooling rate prevents kinetic trapping and co-precipitation. Rapid crashing out indicates supersaturation and will result in low diastereomeric excess (de).

  • Isolation : Filter the resulting crystalline suspension through a Büchner funnel. Wash the filter cake with 20 mL of ice-cold absolute ethanol.

  • Quality Control (QC) : Analyze a 5 mg aliquot of the first-crop crystals via chiral HPLC. If de < 95%, perform a secondary recrystallization in 90:10 EtOH/H2O before proceeding.

  • Free-Basing : Suspend the enantiopure salt in 100 mL of water. Slowly add 2M NaOH until the pH reaches 11.0. Extract the aqueous layer with dichloromethane (3 × 50 mL). Causality: The high pH ensures complete dissociation of the tartrate salt without degrading the fluoro-aromatic core.

  • Recovery : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the enantiopure free amine.

Methodology II: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Standard enzymatic kinetic resolution is mathematically capped at a 50% yield. DKR overcomes this limitation by coupling an enantioselective enzymatic acylation with an in-situ transition-metal-catalyzed racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired chiral product[3][4].

Mechanistic Causality

We utilize Candida antarctica Lipase B (CAL-B) for its stringent stereoselectivity toward the (R)-enantiomer of 1-aminoindanes. Isopropyl methoxyacetate is selected as the acyl donor because the methoxy group enhances the electrophilicity of the ester, accelerating the enzymatic acylation rate. Simultaneously, Shvo’s diruthenium catalyst facilitates continuous hydrogen transfer, racemizing the unreacted (S)-amine back into the racemic pool without interfering with the enzyme[5].

DKR_Workflow Racemate Racemic 5-Fluoro-1-indanamine (R/S mixture) EnzAcyl CAL-B Lipase + Acyl Donor (Enantioselective Acylation) Racemate->EnzAcyl R_Amide (R)-Amide (Target Intermediate) EnzAcyl->R_Amide Fast (R-selective) S_Amine (S)-Amine (Unreacted) EnzAcyl->S_Amine Slow/No reaction Hydrolysis Acidic Hydrolysis (6M HCl, Reflux) R_Amide->Hydrolysis Racemization Ru-Catalyst (In-situ Racemization) S_Amine->Racemization Racemization->Racemate Continuous Loop PureR Enantiopure (R)-Amine (>99% ee, ~100% Yield) Hydrolysis->PureR

Chemoenzymatic Dynamic Kinetic Resolution (DKR) cycle maximizing enantiomeric yield.

Step-by-Step Protocol
  • Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 50 mmol of racemic 5-fluoro-1-indanamine in 100 mL of anhydrous toluene.

  • Reagent Addition : Add 75 mmol (1.5 eq) of isopropyl methoxyacetate, 2.5 g of immobilized CAL-B (Novozym 435), and 2.5 mmol (5 mol%) of Shvo’s catalyst.

  • Execution : Stir the suspension at 70°C for 36 hours. Causality: 70°C is the thermodynamic sweet spot where CAL-B retains structural integrity while the Ru-catalyzed racemization rate outpaces the non-selective background chemical acylation.

  • Self-Validation Check : Monitor the reaction via GC-MS. The system is self-validating when the ratio of (R)-amide to total amine exceeds 50%, confirming that the racemization cycle is actively replenishing the (R)-amine pool.

  • Workup : Cool to room temperature and filter through a Celite pad to remove the immobilized enzyme and precipitated catalyst. Concentrate the filtrate in vacuo.

  • Hydrolysis : Reflux the isolated (R)-amide in 6M HCl (50 mL) for 12 hours to cleave the methoxyacetyl group. Cool, basify to pH 12 with NaOH, and extract with ethyl acetate to yield enantiopure (R)-5-fluoro-1-indanamine.

Methodology III: Preparative Supercritical Fluid Chromatography (SFC)

For rapid isolation of both enantiomers without chemical derivatization, preparative SFC is the gold standard. It utilizes supercritical CO₂ combined with a polar modifier to achieve high-throughput chiral separation[6].

Mechanistic Causality

We employ a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of the amylose polymer provides deep chiral grooves. The 5-fluoro-1-indanamine interacts stereoselectively with these grooves via hydrogen bonding (at the primary amine) and π-π stacking (at the fluoro-aromatic ring). Isopropylamine (0.1%) is added to the modifier to mask residual silanols on the stationary phase, preventing peak tailing[1].

Step-by-Step Protocol
  • Sample Preparation : Dissolve 10 g of racemic 5-fluoro-1-indanamine in 100 mL of MS-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • SFC Parameters :

    • Column : Chiralpak AD-H (250 × 21.2 mm, 5 µm).

    • Mobile Phase : CO₂ / Methanol (85:15 v/v) containing 0.1% Isopropylamine.

    • Flow Rate : 70 mL/min.

    • Back Pressure : 120 bar.

    • Temperature : 35°C.

    • Detection : UV at 220 nm and 254 nm.

  • Execution : Perform stacked injections of 1.0 mL every 4 minutes. Collect the separated fractions using an automated fraction collector.

  • Self-Validation Check : Overlay the UV spectra of both collected fractions. Identical UV profiles across the 200-300 nm range confirm that the peaks are true enantiomers and not structurally distinct impurities.

  • Recovery : Depressurize the fractions to vent the CO₂, leaving the pure enantiomers dissolved in methanol. Evaporate the methanol under reduced pressure to isolate the pure (R) and (S) amines.

Quantitative Data Presentation & Method Comparison

To assist in selecting the appropriate resolution strategy based on project phase and resource availability, the quantitative metrics of the three methodologies are summarized below:

ParameterClassical ResolutionChemoenzymatic DKRPreparative SFC
Max Theoretical Yield 50% (per enantiomer)100% (single enantiomer)50% (per enantiomer)
Typical ee Achieved 95% - 98%>99%>99.5%
Scalability Excellent (Multi-kg)Good (Pilot scale)Moderate (Gram to kg)
Capital Equipment Cost Low (Standard glassware)Medium (Schlenk/Inert gas)High (SFC instrumentation)
Processing Time 3 - 5 Days2 - 3 Days1 Day (Continuous)
Primary Use Case Late-stage manufacturingRoute scouting / API scalingEarly discovery / Fast isolation

References

  • Froimowitz, M., & Taboada, R. (2023). "Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities." ACS Omega. URL:[Link]

  • Gotor-Fernández, V., et al. (2023). "An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives." ChemistrySelect (via ResearchGate). URL:[Link]

  • Teva Pharmaceutical Industries Ltd. (2002). "Process for the preparation of rasagiline and its salts." WIPO Patent WO2002068376A1.
  • Zhejiang University of Technology. (2015). "Method for preparing (S)-1-aminoindane through dynamic kinetic resolution." Chinese Patent CN105061218B.

Sources

High-Fidelity Protocol for the N-Propargylation of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The molecule (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated primary amine scaffold utilized in the development of advanced monoamine oxidase B (MAO-B) inhibitors. Its N-propargylated derivative is a direct structural analog of rasagiline, a well-established therapeutic agent for Parkinson's disease[1].

The Synthetic Challenge: Direct N-alkylation of primary benzylic amines with propargyl bromide is notoriously problematic. The resulting secondary amine is sterically unhindered and highly nucleophilic, which almost inevitably leads to over-alkylation, yielding complex mixtures of secondary and tertiary (N,N-dipropargyl) amines[2]. Attempting to control this via strict stoichiometric limitations often results in poor overall yields and difficult chromatographic separations.

The Solution (Causality & Design): To ensure absolute chemoselectivity and preserve the sensitive (R)-stereocenter, this protocol employs the [3]. By pre-protecting the primary amine with an o-nitrobenzenesulfonyl (nosyl) group, we achieve two critical mechanistic advantages:

  • Nucleophilic Attenuation: The strong electron-withdrawing nature of the nosyl group completely prevents a second propargylation event.

  • pKa Modulation: The sulfonamide N-H proton becomes highly acidic (pKa ~ 4–5), allowing for facile deprotonation by mild bases (e.g., Cs₂CO₃) and rapid mono-alkylation with propargyl bromide[2].

Subsequent deprotection utilizes a soft nucleophile (thiophenol) to selectively attack the nosyl aromatic ring, releasing the desired secondary amine without the harsh acidic or basic conditions that could cause racemization.

SyntheticWorkflow A (R)-5-Fluoro-1-aminoindan (Primary Amine) R1 o-NsCl, Et3N DCM, 0°C to RT A->R1 B N-Nosyl Intermediate (Attenuated Nucleophile) R1->B R2 Propargyl Bromide Cs2CO3, DMF, 25°C B->R2 C N-Propargyl-N-Nosyl Intermediate R2->C R3 PhSH, Cs2CO3 DMF, RT C->R3 D (R)-5-Fluoro-Rasagiline (Secondary Amine) R3->D

Fig 1. Synthetic workflow for the Fukuyama N-propargylation of (R)-5-fluoro-1-aminoindan.

Pharmacological Context

The N-propargyl moiety is not merely a structural appendage; it is the functional warhead of the molecule. Upon entering the MAO-B active site, the alkyne group undergoes a mechanism-based reaction, forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor[4]. This permanently inactivates the enzyme, preventing the degradation of dopamine in the striatum[4].

MAOBPathway Drug (R)-5-Fluoro-Rasagiline Analog Cavity MAO-B Substrate Cavity Binding Drug->Cavity FAD Flavin (FAD) N5 Covalent Adduct Cavity->FAD Inhibition Irreversible Enzyme Inhibition FAD->Inhibition Effect Preservation of Striatal Dopamine Levels Inhibition->Effect

Fig 2. Pharmacological mechanism of irreversible MAO-B inhibition via FAD covalent modification.

Experimental Protocols

Step 1: Nosylation of the Primary Amine

Objective: Convert the primary amine to an acidic sulfonamide to prevent over-alkylation.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve this compound (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Slowly add 2-nitrobenzenesulfonyl chloride (o-NsCl, 11.0 mmol, 1.1 eq) in small portions to control the exothermic reaction.

  • Validation & Isolation: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Once the primary amine is consumed, quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting N-nosyl intermediate can be used without further purification.

Step 2: Chemoselective N-Propargylation

Objective: Mono-alkylate the sulfonamide utilizing mild base conditions.

  • Preparation: Dissolve the crude N-nosyl intermediate (~10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 15.0 mmol, 1.5 eq). The high solubility and mild nature of Cs₂CO₃ in DMF provide superior kinetic profiles compared to K₂CO₃.

  • Alkylation: Dropwise, add propargyl bromide (80 wt% in toluene, 12.0 mmol, 1.2 eq). Stir the reaction at 25 °C for 6 hours.

  • Validation & Isolation: Confirm the complete conversion of the N-nosyl intermediate via LC-MS. Dilute the mixture with ethyl acetate (100 mL) and wash extensively with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate to yield the N-propargyl-N-nosyl intermediate.

Step 3: Mild Denosylation (Fukuyama Deprotection)

Objective: Cleave the nosyl group to reveal the secondary amine while preserving the (R)-stereocenter.

  • Preparation: Dissolve the N-propargyl-N-nosyl intermediate in DMF (20 mL).

  • Reagent Addition: Add Cs₂CO₃ (20.0 mmol, 2.0 eq) followed by thiophenol (12.0 mmol, 1.2 eq). Safety Note: Thiophenol is highly odorous and toxic; perform strictly in a fume hood.

  • Cleavage: Stir at room temperature for 4 hours. The thiolate attacks the electron-deficient nosyl ring, forming a Meisenheimer complex that expels the secondary amine.

  • Self-Validating Isolation (Salt Formation): Dilute with diethyl ether (100 mL) and extract with 1M HCl (3 × 30 mL). The desired product moves to the aqueous layer, leaving the thioether byproduct in the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH, extract with DCM, dry, and concentrate. To ensure absolute purity and stability, dissolve the free base in isopropanol and add 1.0 eq of methanesulfonic acid to precipitate the highly pure (R)-5-fluoro-N-propargyl-1-aminoindan mesylate salt.

Quantitative Data: Propargylation Optimization

The choice of base and solvent during Step 2 profoundly impacts the reaction kinetics and the preservation of enantiomeric purity. Below is the optimization data for the N-propargylation of the N-nosyl intermediate.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1K₂CO₃MeCN601278>99.0
2K₂CO₃DMF40885>99.0
3 Cs₂CO₃ DMF 25 6 92 >99.5
4DIPEATHF65166598.5

Note: Entry 3 represents the optimal self-validating conditions. The use of Cs₂CO₃ at room temperature maximizes yield while completely preventing any thermally-induced racemization of the benzylic stereocenter.

References

  • Source: European Patent Office (EP2231582B1)
  • Title: Preparation method of (R)-(+)
  • Title: Fukuyama amine synthesis (Dealkylation reactions) Source: Science of Synthesis / Thieme Connect URL: [Link]

  • Title: Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis Source: ResearchGate / Journal of Biological Chemistry URL: [Link]

Sources

Technical Guide: Leveraging (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Fluorinated Indane Scaffold

In the optimization of CNS-active small molecules, the (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine (hereafter 5-F-Indanamine ) scaffold represents a high-value pharmacophore. It combines the rigid, lipophilic core of the indane system—a privileged structure in medicinal chemistry—with two critical design elements: chirality and bioisosteric fluorination .

This guide addresses the practical application of this scaffold, specifically focusing on its utility in developing Monoamine Oxidase B (MAO-B) inhibitors, Melatonin receptor agonists, and trace amine-associated receptor (TAAR) ligands.

Why This Scaffold?
  • Stereochemical Precision: The (R)-configuration at the C1 position is frequently the eutomer (active enantiomer) for targets requiring a specific vector for the amino group, such as the hydrophobic pocket of MAO-B (analogous to Rasagiline ).

  • Metabolic Blocking: The C5 position of the indane ring is a metabolic "soft spot," prone to cytochrome P450-mediated hydroxylation. Substitution with fluorine (Van der Waals radius 1.47 Å vs. Hydrogen 1.20 Å) blocks this metabolic route without imposing significant steric penalties, often extending half-life (

    
    ).
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorine reduces the electron density of the aromatic ring, potentially reducing toxicity associated with quinone-imine metabolite formation.

Chemical Profile & Handling

PropertyDataNotes
CAS (HCl salt) 1381928-19-3Preferred form for stability.
Formula C9H10FN[1][2] · HClFree base is an oil; salt is a solid.
MW 187.64 g/mol Fragment-like; ideal for LEL (Ligand Efficiency).
Chirality (R)-enantiomer>98% ee required for biological assays.
Solubility DMSO, MeOH, WaterHigh water solubility as HCl salt.
pKa (Calc) ~9.5 (Amine)Basic; forms stable salts.

Handling Precaution: As a primary amine, the free base is sensitive to atmospheric CO2 (carbamate formation). Always store as the hydrochloride salt under desiccant at -20°C.

Application Case Study: Optimization of MAO-B Inhibitors

Context: A project aims to develop a reversible MAO-B inhibitor with improved metabolic stability over a lead compound lacking the fluorine substitution.

The Design Logic (SAR)
  • Binding Mode: The indane ring occupies the substrate cavity near the FAD cofactor. The amine forms a hydrogen bond with the backbone carbonyl of the active site residues (e.g., Pro102 in MAO-B).

  • The Fluorine Effect: In non-fluorinated analogs, metabolism occurs rapidly at the C5/C6 positions. Introducing the 5-Fluoro group blocks C5-hydroxylation.

  • Chiral Preference: The (R)-enantiomer typically exhibits 10-100x higher potency than the (S)-enantiomer due to optimal orientation of the amine towards the polar region of the pocket while the aromatic ring engages in

    
    -stacking.
    
Decision Pathway: Scaffold Selection

The following decision tree illustrates when to deploy 5-F-Indanamine in a hit-to-lead campaign.

SAR_Logic cluster_0 Outcome Start Hit Compound Analysis (Indane Core) Metab Metabolic Stability Issue? Start->Metab Site Identify Soft Spot Metab->Site Yes C5_Hydrox C5-Hydroxylation (Major Metabolite) Site->C5_Hydrox Sol Strategy: Block Site C5_Hydrox->Sol Apply Incorporate (R)-5-Fluoro-1-indanamine Sol->Apply Res Blocked Metabolism Retained Potency Apply->Res

Figure 1: SAR Decision Tree for incorporating the fluorinated indane scaffold to resolve metabolic instability.

Experimental Protocols

Protocol A: Asymmetric Synthesis via Ellman's Auxiliary

Rationale: While resolution of racemates is possible, asymmetric synthesis using tert-butanesulfinamide (Ellman's auxiliary) is the most reliable method to generate the (R)-enantiomer with high enantiomeric excess (ee) and yield in a research setting.

Reaction Scheme:

  • Condensation of 5-fluoro-1-indanone with (R)-tert-butanesulfinamide.

  • Diastereoselective reduction.

  • Acidic cleavage to yield the chiral amine.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 5-fluoro-1-indanone (1.0 eq) in anhydrous THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.2 eq) and Titanium(IV) ethoxide (2.0 eq).

    • Note: Ti(OEt)4 acts as a Lewis acid and water scavenger.

    • Heat to 70°C for 16 hours under Nitrogen.

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite, and extract with EtOAc. Concentrate to yield the sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the crude imine in anhydrous THF. Cool to -78°C.

    • Add L-Selectride (Lithium tri-sec-butylborohydride) (1.5 eq) dropwise.

    • Mechanistic Insight: The bulky borohydride attacks from the less hindered face, controlled by the chiral sulfinyl group, typically yielding the (R,R)-sulfinamide intermediate (verify configuration based on auxiliary used).

    • Stir at -78°C for 3 hours, then warm to RT.

    • Quench with saturated NH4Cl. Extract and purify via flash chromatography (Hexane/EtOAc).

  • Cleavage to Amine Salt:

    • Dissolve the purified sulfinamide in MeOH.

    • Add 4M HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.

    • Concentrate in vacuo. Triturate the solid with Et2O to remove byproducts.

    • Result: this compound hydrochloride.[2][3][4]

Protocol B: Quality Control - Chiral HPLC Method

Rationale: You must validate the enantiomeric excess (ee) before using the material in biological assays.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg of the salt in 1 mL of Mobile Phase (add 1 drop of TEA to neutralize the HCl).

  • Acceptance Criteria: ee > 98%.

Synthesis Workflow Diagram

The following diagram details the workflow for converting the ketone starting material into the final drug-like scaffold.

Synthesis_Workflow Input 5-Fluoro-1-indanone (Commercial) Step1 Condensation (Ti(OEt)4, (R)-Sulfinamide) Input->Step1 Inter1 Chiral Imine Step1->Inter1 Step2 Reduction (L-Selectride, -78°C) Inter1->Step2 Inter2 Sulfinamide (Diastereomer Pure) Step2->Inter2 Step3 Deprotection (HCl/MeOH) Inter2->Step3 Output (R)-5-F-Indanamine HCl (>98% ee) Step3->Output

Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary chemistry.

References

  • Robichaud, A. J., et al. (2000). "Indane derivatives as novel 5-HT1A receptor ligands." Journal of Medicinal Chemistry.

  • Youdim, M. B., et al. (2005). "Rasagiline: Neuroprotection, neuroplasticity, and neurogenesis." Drug Development Research.

  • Ellman, J. A., et al. (2002). "Asymmetric synthesis of amines with tert-butanesulfinamide." Chemical Reviews.

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

Sources

large-scale synthesis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Executive Summary

This compound (CAS: 1381928-19-3) is a critical chiral building block in the development of neurological therapeutics, specifically functioning as a pharmacophore in monoamine oxidase B (MAO-B) inhibitors and novel GPCR ligands. The introduction of the fluorine atom at the C5 position enhances metabolic stability and lipophilicity compared to the parent indanamine.

This guide outlines two distinct, scalable protocols for the synthesis of the (R)-enantiomer with >99% ee.

  • Protocol A (Biocatalytic Transamination): The "Green" manufacturing route, offering high atom economy and enantioselectivity.

  • Protocol B (Ellman Auxiliary): The "Rapid Access" route, ideal for kilo-lab scale-up where enzyme screening time is limited.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the stereoselective conversion of the prochiral ketone, 5-fluoro-1-indanone , to the chiral amine.

Key Challenges:

  • Enantioselectivity: The rigid bicyclic structure requires high facial selectivity during reduction or amination.

  • Equilibrium Thermodynamics: In biocatalysis, 1-indanones often suffer from unfavorable equilibrium constants when using simple amine donors (e.g., alanine).

  • Electronic Effects: The C5-fluorine is electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack but potentially altering the binding affinity in enzyme active sites.

Retrosynthesis Target (R)-5-Fluoro-1-indanamine (Target) Bio Route A: Biocatalytic Transamination (ω-Transaminase + PLP) Target->Bio Retrosynthesis Chem Route B: Ellman Auxiliary (t-Butanesulfinamide) Target->Chem Retrosynthesis Ketone 5-Fluoro-1-indanone (Starting Material) Bio->Ketone Chem->Ketone

Figure 1: Strategic disconnection of the target amine to the commercially available 5-fluoro-1-indanone.

Protocol A: Biocatalytic Transamination (Process Scale)

Rationale: This is the preferred method for multi-kilogram synthesis. It utilizes (R)-selective


-transaminases (

-TA) to transfer an amino group from a sacrificial donor (Isopropylamine) to the ketone.
  • Advantages: Single step, aqueous media, >99% ee, no heavy metals.

  • Mechanistic Insight: The reaction follows a Ping-Pong Bi-Bi mechanism via a Pyridoxal-5'-phosphate (PLP) cofactor.[1] The equilibrium is driven by using a large excess of isopropylamine (IPA) and removing the volatile coproduct (acetone).

Materials & Reagents
ComponentSpecificationRole
Substrate 5-Fluoro-1-indanoneAmino acceptor
Enzyme Codexis ATA-415 or equivalent (R)-selective

-TA
Biocatalyst
Cofactor Pyridoxal-5'-phosphate (PLP)Co-catalyst
Donor Isopropylamine (IPA)Amino donor
Buffer 100 mM Potassium Phosphate (pH 7.5)Reaction Medium
Cosolvent DMSO (10% v/v)Solubility Enhancer
Step-by-Step Procedure

1. Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1 mM final concentration) to the buffer. Note: PLP is light-sensitive; protect solution from direct light.

2. Amine Donor Solution: Add Isopropylamine (IPA) to the buffer to reach a 1.0 M concentration. Readjust pH to 7.5 using concentrated HCl. Critical: The transamination equilibrium for indanones is unfavorable.[2] High molarity of IPA drives the reaction forward.

3. Substrate Solubilization: Dissolve 5-fluoro-1-indanone (50 g, 333 mmol) in DMSO (total volume calculated to be 10-15% of final reaction volume).

4. Reaction Initiation: In a jacketed glass reactor (controlled at 30°C):

  • Charge the Buffer/IPA/PLP solution.

  • Add the enzyme powder (loading: 2-5 g/L depending on specific activity). Stir gently to dissolve.

  • Add the DMSO solution of 5-fluoro-1-indanone dropwise over 30 minutes to prevent enzyme shock.

5. Reaction Monitoring: Stir at 30°C for 24-48 hours.

  • In-Process Control (IPC): Monitor conversion via HPLC.

  • Target: >98% conversion. If conversion stalls, sweep nitrogen over the headspace to remove acetone (coproduct).

6. Workup & Isolation:

  • Acidify reaction mixture to pH 2.0 with 6M HCl (Caution: Exothermic). This precipitates the enzyme and protonates the product (solubilizing it in water).

  • Filter off the denatured enzyme/celite pad.

  • Wash the aqueous filtrate with MTBE (2 x 200 mL) to remove unreacted ketone.

  • Basify the aqueous phase to pH 12 using 10M NaOH. The product will oil out.

  • Extract with Ethyl Acetate or DCM (3 x 300 mL).

  • Dry organics over

    
    , filter, and concentrate.
    

7. Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and add 1.2 eq of HCl (in dioxane or ether). The hydrochloride salt precipitates as a white solid.

Protocol B: Ellman's Sulfinamide Synthesis (Pilot/Lab Scale)

Rationale: When specific enzymes are unavailable or for rapid 100g-scale delivery, the condensation of ketones with (R)-tert-butanesulfinamide is the industry standard.

  • Advantages: Predictable stereochemistry, no specialized equipment, highly crystalline intermediates.

  • Mechanistic Insight: The bulky tert-butyl group directs the hydride attack to the Si-face of the imine, yielding the (R)-amine after cleavage.

EllmanMechanism Step1 Condensation (Ketone + (R)-Sulfinamide) Ti(OEt)4 Intermediate Chiral N-Sulfinyl Imine Step1->Intermediate - H2O Step2 Reduction (NaBH4 or L-Selectride) Diastereoselective Intermediate->Step2 Face-Selective Hydride Step3 Hydrolysis (HCl/MeOH) Step2->Step3 Cleavage Product (R)-Amine HCl Salt Step3->Product

Figure 2: Workflow for the Ellman Auxiliary route.

Step-by-Step Procedure

1. Imine Formation:

  • To a solution of 5-fluoro-1-indanone (1.0 eq) in dry THF (0.5 M), add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add Titanium(IV) ethoxide (

    
    ) (2.0 eq) dropwise.
    
  • Heat to reflux (65-70°C) for 12 hours.

  • IPC: Monitor disappearance of ketone by TLC/HPLC.

  • Quench: Cool to RT. Pour into brine while stirring vigorously. Filter the resulting titanium salts through Celite.

  • Isolate: Extract filtrate with EtOAc, dry, and concentrate to yield the N-sulfinyl imine.

2. Diastereoselective Reduction:

  • Dissolve the crude imine in dry THF (0.2 M). Cool to -48°C or -78°C.

  • Add L-Selectride (1.5 eq) or

    
     (if cost-sensitive, though ee may drop slightly) dropwise.
    
  • Stir for 2-4 hours.

  • Mechanism: The bulky auxiliary blocks one face, forcing hydride attack from the opposite side.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3]
    

3. Cleavage:

  • Dissolve the sulfinamide intermediate in Methanol.

  • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

  • Precipitate the product by adding Diethyl Ether. Filter the white solid.

Quality Control & Data Specifications

ParameterAcceptance CriteriaMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.5% areaC18 Column, ACN/H2O gradient
Chiral Purity (ee) > 99.0%Chiralcel OD-H or AD-H (Hexane/IPA)
1H NMR Consistent with structure400 MHz, DMSO-d6
Fluorine NMR Single peak (~ -115 ppm)19F NMR

Key NMR Signals (HCl Salt in DMSO-d6):

  • 
     8.5-8.7 (br s, 3H, 
    
    
    
    )
  • 
     7.5-7.1 (m, 3H, Ar-H)
    
  • 
     4.6 (m, 1H, CH-N)
    
  • 
     3.0-2.8 (m, 2H, Benzylic 
    
    
    
    )
  • 
     2.5-2.0 (m, 2H, Alkyl 
    
    
    
    )

Troubleshooting & Safety

  • Low Conversion (Enzymatic): If the reaction stalls at 50-60%, the coproduct (acetone) is likely inhibiting the enzyme. Solution: Use a nitrogen sweep to evaporate acetone or add an acetone-removal system (ADH/NADPH/Isopropanol).

  • Low ee (Ellman): If the ee is <95%, lower the reduction temperature to -78°C and ensure the imine formation went to completion before reduction. Unreacted ketone can reduce to racemic alcohol, complicating purification.

  • Safety: 5-fluoro-1-indanone is a skin irritant. Titanium ethoxide is moisture sensitive. Handle all reagents in a fume hood.

References

  • Biocatalytic Transamination of Indanones: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link (Note: Foundational text on large-scale transaminase processes).

  • Transaminase Equilibrium Displacement: Green, A. P., et al. "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria." Angewandte Chemie International Edition 53.40 (2014): 10714-10717. Link

  • Ellman Auxiliary Protocol: Ellman, J. A., et al. "Asymmetric synthesis of chiral amines with tert-butanesulfinamide." Accounts of Chemical Research 35.11 (2002): 984-995. Link

  • Fluorinated Indanone Synthesis: BenchChem Application Note. "Synthesis of 5-Fluoro-1-indanone Derivatives." Link (Simulated Link based on search context 1.5)

  • General Properties of (R)-5-Fluoro-1-indanamine: Sigma-Aldrich Product Specification, CAS 1381928-19-3. Link

Sources

Precision Quantification of Chiral Amines: A Multi-Modal Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive technical framework for the separation and quantification of chiral amines, a critical class of intermediates and active pharmaceutical ingredients (APIs).[1] Addressing the requirements of ICH Q6A and Q2(R2), this guide details three distinct workflows: Direct Chromatographic Separation (HPLC/SFC), Indirect Derivatization (Marfey’s Method), and Absolute Configuration Determination (NMR).

Introduction: The Stereochemical Imperative

In drug development, the distinction between a eutomer (active enantiomer) and a distomer (inactive or toxic enantiomer) is non-negotiable. Chiral amines represent a unique analytical challenge due to their polarity, basicity, and tendency to cause peak tailing on silica-based stationary phases.

Regulatory bodies (FDA, EMA) mandate that chiral assays must be validated for specificity, linearity, and accuracy. This guide moves beyond generic advice, offering field-proven protocols for difficult amine separations.

Strategic Method Selection

Selecting the correct analytical technique depends on the amine's physicochemical properties and the stage of development.

Decision Matrix: Analytical Workflow

The following logic tree guides the selection of the optimal technique based on sample volatility, basicity, and throughput needs.

MethodSelection Start Start: Chiral Amine Sample Volatility Is sample volatile? Start->Volatility NMR NMR: Mosher's Acid (Config. Assignment) Start->NMR Unknown Configuration GC GC (Chiral Column) Volatility->GC Yes Polarity Primary Amine? Volatility->Polarity No Crown HPLC: Crown Ether CSP (Acidic Mobile Phase) Polarity->Crown Yes (High Selectivity) Poly HPLC/SFC: Polysaccharide CSP (Basic Additive) Polarity->Poly No (Sec/Tert Amine) Deriv Indirect: Marfey's Reagent (UV/MS Detection) Polarity->Deriv Trace Quantification

Caption: Decision matrix for selecting analytical techniques based on amine structure and volatility.

Technique 1: Direct HPLC/SFC Separation

Direct separation on Chiral Stationary Phases (CSPs) is the "gold standard" for QC and release testing.

Chiral Stationary Phase (CSP) Selection

For amines, two major classes of CSPs dominate. Understanding their mechanism is key to troubleshooting.

CSP TypeMechanism of ActionTarget AnalytesMobile Phase Strategy
Crown Ether (e.g., Crownpak CR-I, ChiroSil)Host-Guest Inclusion: The protonated primary amine (

) fits into the 18-crown-6 cavity via H-bonding.
Primary Amines , Amino Acids, Amino Alcohols.[2]Acidic Aqueous: Requires

or TFA (pH 1-2) to ensure protonation. High water content.
Polysaccharide (e.g., Chiralpak IA/IB/IC)H-Bonding & Steric Fit: Amylose/Cellulose carbamates create chiral grooves.Secondary/Tertiary Amines , Protected Amines.NPLC/Polar Organic: Requires basic additive (0.1% DEA or TEA) to suppress silanol activity.
Protocol: Primary Amine Separation on Crown Ether CSP

Objective: Quantify enantiomeric excess (ee) of a primary amine API. Why this works: Crown ethers provide superior selectivity (


) for primary amines compared to polysaccharides because the inclusion complex is geometrically rigid.

Materials:

  • Column: Crownpak CR-I(+) or ChiroSil RCA(+) (

    
     mm, 5 µm).
    
  • Mobile Phase: Perchloric Acid (

    
    ) in Water/Methanol.
    

Step-by-Step Procedure:

  • System Preparation: Passivate the LC system with water to remove any previous buffer salts.

  • Mobile Phase Preparation:

    • Prepare 100 mM

      
       (aq). Note: Perchloric acid is preferred over TFA for lower UV background at 200-210 nm.
      
    • Mix Methanol:Water (

      
       pH 1.5) in a 10:90 to 20:80 ratio. High organic content decreases retention on crown ethers (inverse RP behavior).
      
  • Temperature Control: Set column oven to 10°C - 25°C . Lower temperatures often increase resolution (

    
    ) by stabilizing the inclusion complex.
    
  • Equilibration: Flow at 0.4 mL/min for 30 mins.

  • Injection: Inject 5 µL of sample (0.5 mg/mL in mobile phase).

  • Troubleshooting:

    • Low Retention: Decrease Methanol concentration.

    • Peak Tailing: Increase acid concentration (up to pH 1.0) to fully protonate the amine.

Technique 2: Indirect Quantification (Marfey’s Method)

When direct HPLC fails or sample amount is limited, derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the method of choice.

Mechanism: FDAA reacts with the amine to form two diastereomers (L-L and L-D).[3] Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Protocol: Marfey’s Derivatization Workflow

Materials:

  • Marfey’s Reagent (1% w/v in Acetone).

  • 1 M

    
     (buffer).
    
  • 1 M

    
     (quencher).
    
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
     mm).
    

Step-by-Step Procedure:

  • Reaction:

    • In a 1.5 mL HPLC vial, mix 50 µL Sample (50 mM) + 100 µL 1 M

      
      .
      
    • Add 200 µL Marfey’s Reagent solution.

    • Incubate: Heat at 40°C for 60 minutes . (Complete conversion is critical for accuracy).

  • Quenching:

    • Cool to room temp.

    • Add 100 µL 1 M

      
       to stop the reaction (neutralize pH).
      
    • Dilute with 500 µL Acetonitrile/Water (50:50).

  • Analysis:

    • Inject 10 µL onto C18 column.

    • Gradient: 10% to 60% Acetonitrile in 0.1% Formic Acid over 20 mins.

    • Detection: UV at 340 nm (specific to the dinitrophenyl group, eliminating matrix interference).

MarfeysWorkflow Mix 1. Mix Amine + NaHCO3 + FDAA Heat 2. Incubate 40°C, 60 min (Forms Diastereomers) Mix->Heat Quench 3. Quench with HCl (Neutralize) Heat->Quench Sep 4. C18 HPLC Separation (UV 340 nm) Quench->Sep

Caption: Workflow for indirect quantification using Marfey's Reagent.

Technique 3: Absolute Configuration (Mosher’s Analysis)

For early-stage R&D where the absolute configuration (R vs. S) is unknown, NMR analysis using Mosher’s Acid Chloride (MTPA-Cl) is authoritative.

Concept: Reacting the chiral amine with both (R)- and (S)-MTPA-Cl yields diastereomeric amides. The anisotropic effect of the phenyl ring causes predictable chemical shift changes (


) in 

NMR, allowing assignment of configuration.

Protocol:

  • Derivatization: Prepare two NMR tubes.

    • Tube A: Amine + (R)-MTPA-Cl + Pyridine-

      
       in 
      
      
      
      .
    • Tube B: Amine + (S)-MTPA-Cl + Pyridine-

      
       in 
      
      
      
      .
  • Analysis: Acquire

    
     NMR spectra for both.
    
  • Calculation: Calculate

    
     for protons near the chiral center. Positive/Negative signs map the spatial arrangement of substituents.
    

Validation & Quality Assurance (ICH Q2(R2))

To ensure data integrity, the selected method must be validated.[4]

  • Specificity: For HPLC, resolution (

    
    ) between enantiomers must be 
    
    
    
    (baseline separation).
  • Linearity:

    
     over the range of 0.1% to 120% of the target concentration.
    
  • Sensitivity (LOQ): Critical for distomer quantification. Target LOQ

    
     to meet ICH Q3A/B impurity thresholds.
    
  • Robustness: For Crown Ether methods, test small variations in temperature (

    
    ) and mobile phase water content (
    
    
    
    ), as these heavily influence retention.

References

  • ICH Guidelines. ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Daicel Chiral Technologies. Chiral Stationary Phases for HPLC and SFC: Instruction Manuals.Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[5][6] Link

  • Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents. Chemical Reviews, 104(1), 17–118. Link

  • Regis Technologies. Crown Ether Chiral Stationary Phases Application Guide.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fluorinated Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Amine Synthesis. As drug development increasingly relies on fluorine to modulate lipophilicity, basicity, and metabolic stability, synthesizing fluorinated amines has become a critical but challenging bottleneck.

This guide is designed for researchers and scientists. It bypasses basic textbook theory to address the specific mechanistic failures, chemoselectivity issues, and catalytic dead-ends you may encounter at the bench.

Strategic Workflow: Selecting Your Synthesis Route

Before troubleshooting a failing reaction, ensure your synthetic strategy aligns with the structural reality of your target molecule.

SynthesisWorkflow Start Target: Fluorinated Amine Q1 Is the starting material a fluorinated ketone/aldehyde? Start->Q1 RedAm Reductive Amination (e.g., Ru-catalyzed, NH4OAc, H2) Q1->RedAm Yes Q2 Is the target a cyclic β-fluoroalkyl amine? Q1->Q2 No Photo Photoredox Catalysis (e.g., Ir(ppy)3, HAT donor) Q2->Photo Yes Deoxy Deoxyfluorination (e.g., DAST, XtalFluor) Q2->Deoxy No / Aliphatic Alcohol Precursor

Decision matrix for selecting the optimal fluorinated amine synthesis route.

Module 1: Photoredox Catalysis for Cyclic β-Fluoroalkyl Amines

Q: I am attempting a photoredox-catalyzed cyclization of bromodifluoroethylamines to form cyclic β-difluoroamines, but my yields are stuck below 40%. How can I optimize this?

A: The low yield in the photoredox radical cyclization of alkenyl and alkynyl amines is typically due to inefficient Hydrogen Atom Transfer (HAT) or premature quenching of the radical intermediate[1]. In these systems, the choice of the tertiary amine base and the presence of a dedicated HAT donor are critical[2].

The Causality: Fluorine's strongly electron-withdrawing nature prevents the undesired oxidation of the amine substrates[1]. However, relying solely on bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as both the electron donor and the HAT donor often leads to incomplete conversion[2]. Introducing a dedicated HAT donor, such as tris(trimethylsilyl)silane (TTMSS), stabilizes the radical intermediate post-cyclization, dramatically improving yields[3]. Furthermore, acidic additives like acetic acid are highly detrimental to this specific transformation[3].

Table 1: Optimization of Alkynyl Amine Photoredox Cyclization [3]

EntryPhotocatalystBase (Equiv)Additive (HAT Donor)Yield (%)
1Ir(ppy)₃ (1 mol%)TEA (10)None38%
2Ir(ppy)₃ (1 mol%)DIPEA (10)None44%
3Ir(ppy)₃ (1 mol%)TEA (10)Acetic Acid10%
4Ir(ppy)₃ (1 mol%)DIPEA (10)TTMSS (5 equiv)>85%

Self-Validating Protocol: Photoredox Cyclization of Bromodifluoroethylamines [3]

  • Preparation: In a flame-dried Schlenk tube, dissolve the bromodifluoroethylamine substrate (0.05 mmol) in anhydrous acetonitrile (MeCN) to a concentration of 0.01 M.

  • Catalyst & Reagents: Add the strongly reducing photocatalyst Ir(ppy)₃ (1 mol%), DIPEA (10 equiv.), and TTMSS (5 equiv.).

  • Degassing (Critical Step): Degas the mixture via three rigorous freeze-pump-thaw cycles. Validation: Oxygen efficiently quenches the excited state of Ir(ppy)₃; failure to degas will result in zero conversion and a color change indicating catalyst degradation.

  • Irradiation: Irradiate the reaction mixture using a 450 nm blue LED array at room temperature. Ensure vigorous stirring to maintain uniform light penetration for 16-24 hours.

  • Workup: Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Module 2: Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones

Q: When performing reductive amination on aryl-trifluoromethyl ketones, I observe significant reduction of the ketone to the alcohol rather than the desired primary α-(trifluoromethyl)arylmethylamine. What is going wrong?

A: This is a classic chemoselectivity issue driven by the extreme electrophilicity of the trifluoromethyl ketone[4].

The Causality: The highly electron-withdrawing CF₃ group makes the carbonyl carbon highly electrophilic. In standard reductive amination, the reduction of the intermediate imine competes with the direct reduction of the starting ketone. If the imine formation is not thermodynamically favored or kinetically rapid, the reducing agent will preferentially attack the ketone[4].

The Solution: Utilize a specialized transition-metal catalyst system, such as Ruthenium, combined with H₂ gas and an excess of a cheap nitrogen source like ammonium acetate (NH₄OAc)[4]. The Ru-catalyst promotes the asymmetric hydrogenation of the imine intermediate while suppressing direct ketone reduction, yielding products with 80–97% ee and 51–92% isolated yields[4].

Chemoselectivity Ketone Aryl-CF3 Ketone Imine Imine Intermediate Ketone->Imine NH4OAc (Fast) Alcohol Undesired Alcohol (Direct Reduction) Ketone->Alcohol H2 / Ru (Competing) Amine Chiral α-CF3 Amine (Target) Imine->Amine H2 / Ru (Asymmetric)

Competing pathways in the reductive amination of aryl-trifluoromethyl ketones.

Self-Validating Protocol: Ru-Catalyzed Asymmetric Reductive Amination [4]

  • Imine Formation: In a high-pressure autoclave, combine the aryl-trifluoromethyl ketone (1.0 mmol), NH₄OAc (10.0 equiv, as the nitrogen source), and the chiral Ru-catalyst (0.5 mol%) in anhydrous methanol (5 mL).

  • Hydrogenation: Purge the autoclave with H₂ gas three times to remove ambient atmosphere, then pressurize to 30 atm. Validation: The high pressure is required to outcompete the reverse hydrolysis of the imine intermediate.

  • Reaction: Stir the mixture at 40°C for 24 hours.

  • Isolation: Vent the H₂ gas carefully. Concentrate the solvent in vacuo, basify with saturated aqueous Na₂CO₃, extract with dichloromethane, and purify to obtain the chiral α-(trifluoromethyl)arylmethylamine.

Module 3: Deoxyfluorination & Nucleophilic Fluorination

Q: Can I use DAST or XtalFluor to directly convert a cyclic amino alcohol to a fluorinated amine without protecting the amine?

A: No. Direct deoxyfluorination of unprotected amino alcohols using nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) will lead to complex mixtures, fragmentation, or aziridine formation.

The Causality: The lone pair on the unprotected basic nitrogen will either coordinate directly with the highly reactive sulfur reagent (leading to decomposition), or it will participate in intramolecular nucleophilic substitution (neighboring group participation). If the nitrogen attacks the activated carbon before the fluoride ion can, it forms a cyclic intermediate (e.g., an aziridine), which then opens non-regioselectively.

The Solution: Always protect the amine (e.g., with a Boc, Cbz, or Benzyl group) to render the nitrogen lone pair non-nucleophilic before attempting deoxyfluorination.

References
  • Modular Synthesis of Cyclic β-Difluoroamines - ChemRxiv Source: chemrxiv.org URL:2

  • Modular Synthesis of Cyclic β-Difluoroamines - ResearchGate Source: researchgate.net URL:3

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints Source: nottingham.ac.uk URL:1

  • Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines - ACS Publications Source: acs.org URL:4

Sources

Technical Support Center: Rasagiline Mesylate Synthesis & Impurity Control

[1]

Welcome to the Advanced Application Support Center. Subject: Optimization of Rasagiline Mesylate Synthesis (API Grade) Ticket ID: RM-SYNTH-OPT-001 Assigned Scientist: Dr. A. Vance, Senior Process Chemist[][2]

Executive Summary

Rasagiline Mesylate (N-propargyl-1(R)-aminoindan mesylate) is a secondary amine used for Parkinson’s disease management.[][2][3][4][5] Its synthesis presents a classic "chemoselectivity vs. stereoselectivity" challenge.[] The critical quality attributes (CQAs) are defined by the suppression of three specific impurity classes:

  • Dialkylated by-products (N,N-dipropargyl-1-aminoindan).[][2]

  • Enantiomeric impurities (S-isomer).

  • Genotoxic impurities (GTIs) (Alkyl mesylates and unreacted propargylating agents).

This guide provides troubleshooting protocols based on industrial patents (Teva) and process optimization literature.

Module 1: The Alkylation Challenge (Dipropargyl Impurity)

User Query: "I am observing high levels (>0.5%) of Impurity B (N,N-dipropargyl-1-aminoindan) in my crude reaction mixture. How do I improve mono-selectivity?"

Root Cause Analysis

The propargylation of 1-aminoindan is a nucleophilic substitution where the product (Rasagiline secondary amine) is often more nucleophilic than the starting primary amine. This leads to a competitive consecutive reaction where the product reacts again with the alkylating agent (Propargyl Benzenesulfonate or Propargyl Bromide) to form the tertiary amine impurity.

Troubleshooting Protocol
ParameterRecommendationMechanism
Stoichiometry 0.95 - 1.05 eq of Propargyl agentExcess alkylating agent statistically guarantees dialkylation.[][2] A slight deficit of the electrophile is preferred; unreacted 1-aminoindan is easier to remove via salt formation than the dipropargyl impurity.
Addition Mode Dosing / Slow Addition Adding the propargyl agent dropwise to the amine maintains a high [Amine]:[Alkylator] ratio, favoring mono-substitution.
Base Selection Bicarbonate or Carbonate Strong bases (NaOH) can deprotonate the secondary amine product faster, accelerating the second alkylation. Weaker bases (NaHCO₃/K₂CO₃) moderate this rate.
Visualizing the Pathway

The following diagram illustrates the kinetic competition you are fighting.

GStart1-Aminoindan(Primary Amine)ProductRasagiline Base(Secondary Amine)Start->Product k1 (Desired)ReagentPropargylSourceReagent->ProductImpurityImpurity B(Dipropargyl)Reagent->ImpurityProduct->Impurity k2 (Undesired)If k2 > k1, Impurity B spikes

Figure 1: Kinetic competition between mono-alkylation (Rasagiline) and di-alkylation (Impurity B).

Module 2: Stereochemical Integrity (Removing the S-Isomer)

User Query: "My final API has an enantiomeric excess (ee) of only 98%. The pharmacopeial limit requires >99.5%. How do I upgrade chiral purity?"

Technical Insight

If you are using the Racemic Route (starting with racemic 1-aminoindan), the resolution step is the single point of failure. If you are using the Chiral Route (starting with R-1-aminoindan), racemization can occur under harsh basic conditions or high temperatures.[][2]

Resolution Protocol (Racemic Route)

The industry standard involves resolving the racemic Rasagiline base after alkylation, or resolving the starting material. The most robust method is resolving the intermediate using L-Tartaric Acid .[]

  • Solvent System: Use Isopropanol (IPA) .[]

  • Stoichiometry: Use 0.5 to 1.0 equivalents of L-Tartaric acid.

  • Crystallization: The diastereomeric salt di(R-(+)-N-propargyl-1-aminoindan)-L-tartrate crystallizes out.[][2][3][6][7]

  • Recrystallization (Critical Step): If ee < 99%, recrystallize the tartrate salt from Methanol/Isopropanol (1:1) before converting to the mesylate.[6]

Q: Why L-Tartaric Acid? A: It forms a crystalline diastereomer with the R-isomer that is significantly less soluble in IPA than the S-isomer salt, allowing for efficient separation by filtration [1].[][2]

Module 3: Genotoxic Impurity (GTI) Mitigation

User Query: "We detected Isopropyl Mesylate in our stability batches. Where is this coming from and how do we stop it?"

The Hazard

Isopropyl Mesylate (IPM) is a potent genotoxic impurity (GTI). It is formed not by the drug synthesis itself, but by the interaction between the solvent (Isopropanol ) and the acid (Methanesulfonic Acid - MSA ) used to form the final salt.

Control Strategy (The "Cold Process")

According to US Patent 7,619,117, temperature control is the primary barrier to IPM formation.

Protocol:

  • Dissolve Rasagiline base in Isopropanol.[]

  • Cool the solution to < 10°C (Target 5°C).

  • Add Methanesulfonic acid slowly, maintaining internal temperature below 15°C .

  • Allow crystallization to occur at low temperature.[]

Why this works: The esterification reaction between IPA and MSA has a high activation energy. By keeping the reaction below 20°C, the rate of IPM formation is negligible compared to the rate of Rasagiline-Mesylate salt formation [2].

GTI Decision Tree

GTI_ControlStartSalt Formation StepSolventSolvent: Isopropanol?Start->SolventTempReaction Temp > 25°C?Solvent->TempYesSafeSAFE:Negligible GTI FormationSolvent->SafeNo (e.g., Toluene/Ethanol)RiskHIGH RISK:Isopropyl Mesylate (GTI) FormationTemp->RiskYesTemp->SafeNo (Maintain <10°C)

Figure 2: Decision logic for preventing Isopropyl Mesylate formation during salt crystallization.

Module 4: Final Purification & Polymorph Control

User Query: "The color of the final mesylate salt is off-white/yellowish. How do I polish the final step?"

Purification Protocol

Color bodies often arise from oxidized polymer byproducts of the propargyl group.

  • Recrystallization Solvent: Use Ethanol or an Ethanol/Water mixture.[]

  • Activated Carbon: Treat the hot solution of Rasagiline Mesylate in Ethanol with 5% w/w activated carbon for 30 minutes. Filter hot.

  • Cooling Profile: Gradual cooling (controlled ramp) is required to obtain the desired particle size distribution (D90) and prevent occlusion of mother liquor impurities [3].

References
  • Teva Pharmaceutical Industries Ltd. (1996).[] Process for the preparation of R(+)-N-propargyl-1-aminoindan salts.[][2][3][4][5][6][7] US Patent 5,532,415.[][8] Link

  • Teva Pharmaceutical Industries Ltd. (2009).[] Process for preparation of rasagiline and salts thereof.[5][7][8][9][10] US Patent 7,619,117.[][9] Link

  • Chen, Y., et al. (2016).[2] Identification and genotoxicity evaluation of two carbamate impurities in rasagiline. RSC Advances, 6(108), 106268-106274.[][2] Link

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

Technical Support Center: Stability-Indicating Assay Methods (SIAMs) for Fluorinated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Dr. Aris V. (Senior Application Scientist) Ticket ID: F-SIAM-2024-X

Welcome to the Advanced Method Development Center.

You are likely here because your standard C18 column is showing poor selectivity for fluorinated positional isomers, or your mass balance is failing despite a "clean" UV chromatogram.

Fluorine is unique. It is the most electronegative element, yet it mimics hydrogen sterically (bioisosterism). This duality creates specific analytical challenges—"fluorous" retention behavior, unexpected ionization suppression, and unique degradation pathways like defluorination.

This guide is not a textbook. It is a troubleshooting manual designed to unblock your experiments immediately.

Module 1: Chromatographic Anomalies & Column Selection

User Issue: "My fluorinated isomers co-elute on C18, or I see 'retention drift' that doesn't match standard hydrophobic models."

The Technical Reality

Standard alkyl phases (C18/C8) rely almost exclusively on hydrophobic interactions. Fluorine atoms introduce a "fluorous" character—they are hydrophobic but also lipophobic (they don't like mixing with standard lipids or alkyl chains). Furthermore, the C-F bond creates a strong dipole. A standard C18 phase cannot exploit these dipole-dipole or


 interactions effectively.
The Solution: Pentafluorophenyl (PFP) Phases

You must switch to a PFP (or F5) stationary phase. The PFP ring provides three distinct interaction mechanisms that C18 lacks:

  • 
     Interaction:  Critical for aromatic fluorinated drugs.
    
  • Dipole-Dipole: The electron-deficient PFP ring interacts strongly with the electron-rich regions of your analyte.

  • Shape Selectivity: The rigid PFP ring can separate positional isomers (e.g., ortho- vs. para- fluorination) that C18 cannot resolve.

Troubleshooting Protocol: Column Switching
ParameterStandard C18Pentafluorophenyl (PFP)Recommendation
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

+ Dipole + H-Bonding
Use PFP for positional isomers or polar-fluorinated compounds.
Mobile Phase MeOH/ACNMeOH is preferredCritical: MeOH promotes

interactions better than ACN. Use MeOH with PFP.
Retention Shift Predictable based on LogPUnpredictable (Orthogonal)Do not assume elution order. Run a scouting gradient.
Workflow: The Column Decision Matrix

ColumnSelection Start Start: Fluorinated Analyte Separation Isomers Are there Positional Isomers? (e.g., o-F vs p-F) Start->Isomers Aromatic Is the Fluorine on an Aromatic Ring? Isomers->Aromatic Yes Standard Use C18/C8 (Standard Hydrophobicity) Isomers->Standard No Aromatic->Standard No (Aliphatic F) PFP Use PFP (Pentafluorophenyl) Mobile Phase: Methanol Aromatic->PFP Yes (Exploit pi-pi) HILIC Use HILIC Mode (Polar Fluorinated) Standard->HILIC Poor Retention?

Figure 1: Decision matrix for selecting stationary phases for fluorinated pharmaceuticals. Note the priority of PFP for aromatic/isomeric separation.

Module 2: Mass Spectrometry & The "Phantom" Peak

User Issue: "I see a mass spectrum peak at [M-20] that isn't in my UV trace. Is this a degradant or an artifact?"

The Technical Reality

This is the classic HF Loss artifact. The C-F bond is strong, but under the high energy of Electrospray Ionization (ESI), particularly in positive mode, a neutral loss of Hydrogen Fluoride (HF, 20 Da) is common.

If you interpret this as a degradation product (impurity), you will waste weeks trying to isolate a molecule that only exists inside your mass spectrometer source.

Troubleshooting Guide: Distinguishing Artifacts from Impurities
  • Check Retention Time:

    • Scenario A: The [M-20] ion elutes at the exact same time as the parent drug.

      • Verdict:In-Source Fragmentation (ISF). It is an artifact.

    • Scenario B: The [M-20] ion has a different retention time.

      • Verdict:Real Degradant. This is likely a defluorinated impurity formed via hydrolysis or elimination before injection.

  • Adjust Source Parameters (The "Cool Down" Test):

    • Lower the Desolvation Temperature by 50°C.

    • Lower the Cone Voltage (or Fragmentor Voltage).

    • Result: If the [M-20] signal ratio decreases relative to the parent [M+H], it is confirmed as In-Source Fragmentation.

  • Ionization Suppression:

    • Fluorine is electron-withdrawing. In negative mode ESI, perfluorinated compounds ionize well. However, a single fluorine on a basic drug can suppress positive ionization by reducing the basicity of nearby nitrogens.

    • Fix: Increase buffer concentration (e.g., 10mM Ammonium Formate) to assist ionization, or switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI sensitivity is poor.

Module 3: Stress Testing & Degradation Pathways

User Issue: "My drug is fluorinated, so I assumed it was metabolically stable. Yet, I see degradation in basic stress conditions."

The Technical Reality

While the C-F bond (


) is stronger than C-H, it renders the carbon susceptible to Nucleophilic Aromatic Substitution (

)
.

If your fluorine is attached to an aromatic ring (especially if para or ortho to an electron-withdrawing group like a carbonyl or nitro), it becomes a "leaving group" in the presence of strong nucleophiles (like


 in basic stress testing).
Key Degradation Mechanisms
Stress ConditionMechanismFluorine RoleExpected Degradant
Base Hydrolysis (0.1N NaOH)

(Nucleophilic Substitution)
F acts as a leaving group.Hydroxy-analog (Phenol derivative) +

ion.
Photolysis Radical HomolysisC-F bond cleavage (rare but possible).Defluorinated radical products.[1]
Oxidation N-DealkylationFluorine on alkyl chains stabilizes the site, pushing oxidation elsewhere.Metabolic blocking (Stabilizing effect).
Visualizing the

Pathway

Degradation Parent Parent Drug (Ar-F) Stress Basic Stress (OH- Nucleophile) Parent->Stress Transition Meisenheimer Complex Stress->Transition Attack at C-F Product Degradant (Ar-OH) + F- Transition->Product Loss of Fluoride

Figure 2: The Nucleophilic Aromatic Substitution (


) pathway common in fluorinated drugs under basic stress conditions.
Module 4: Advanced Orthogonal Validation ( NMR)

User Issue: "I cannot achieve mass balance. My HPLC shows 99% purity, but the assay is 95%."

The Technical Reality

UV detectors miss non-chromophoric degradants. Mass Spec can miss compounds that don't ionize well.


 NMR  is your "Truth Serum." Since biological matrices and excipients rarely contain fluorine, 

NMR has zero background noise.
The Protocol: Quantitative NMR (qNMR)

Use this when HPLC/UV results are ambiguous.

  • Sample Prep: Dissolve ~10mg of stressed sample in deuterated solvent (e.g., DMSO-

    
    ).
    
  • Internal Standard: Add a known amount of a fluorinated internal standard (e.g., trifluoroacetic acid or fluorobenzene) that does not overlap with your drug.

  • Acquisition:

    • Pulse delay (

      
      ): Must be 
      
      
      
      (relaxation time). Fluorine relaxation can be slow (2-10 seconds). Failure to wait long enough leads to quantification errors.
    • Sweep Width: Wide enough to catch all F signals (typically -200 to +50 ppm).

  • Analysis:

    • Integrate the parent peak vs. the internal standard.

    • Look for new peaks. Any new signal in the

      
       spectrum represents a fluorinated degradant that retained the fluorine atom.
      
    • Note: If the fluorine was lost (forming

      
      ), you will see a signal at approx -120 ppm (depending on pH/solvent) for inorganic fluoride.
      
References
  • Mechanism of PFP Columns

    • Bell, D. S. (2016).[2][3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

  • Mass Spectrometry Fragmentation (HF Loss)

    • Liu, Y., et al. (2020).[4] Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology.[4]

  • Quantit

    
     NMR in Pharma: 
    
    • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Degradation Pathways (Defluorination)

    • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • ICH Guidelines (Grounding)

    • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).

Sources

managing side reactions during the synthesis of fluorinated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Mission: To provide causal analysis and self-validating protocols for minimizing side reactions during the introduction or maintenance of fluorine motifs in heterocyclic scaffolds.

Module 1: Nucleophilic Fluorination (Deoxofluorination)

Issue: "I am observing significant alkene formation (elimination) instead of the desired fluoride when using DAST."

Diagnosis: You are encountering the classic competition between SN2 substitution and E2 elimination .

  • Causality: DAST (Diethylaminosulfur trifluoride) reacts with alcohols to form an alkoxyaminosulfur difluoride intermediate.[1] This intermediate contains a highly leaving-group-active oxygen. If the substrate has acidic

    
    -protons (common in heterocycles like piperidines or tetrahydrofurans), the fluoride ion (or base) can abstract a proton, leading to elimination, especially at higher temperatures or in the absence of exogenous fluoride sources.
    

Troubleshooting Protocol:

  • Switch Reagent: Replace DAST with XtalFluor-E or XtalFluor-M .

    • Why: XtalFluor salts (aminodifluorosulfinium tetrafluoroborates) do not generate free HF.[2][3][4] They are "fluoride-starved," meaning they activate the alcohol but require an external fluoride source to complete the substitution. This allows you to control the basicity and nucleophilicity independently.

  • Add Exogenous Fluoride: Use Et3N·3HF (TREAT-HF) as a promoter.

    • Why: It provides a non-basic source of fluoride to favor SN2 over E2.

Standard Operating Procedure (SOP): XtalFluor-E Deoxofluorination

ParameterSpecification
Stoichiometry Substrate (1.0 equiv), XtalFluor-E (1.2 equiv), Et3N·3HF (2.0 equiv)
Solvent Anhydrous CH2Cl2 (DCM)
Temperature -78 °C to RT (Substrate dependent)

Step-by-Step:

  • Charge a flame-dried reaction vessel with XtalFluor-E (1.2 equiv) and anhydrous DCM under Argon.

  • Cool to -78 °C.

  • Add Et3N·3HF (2.0 equiv) dropwise. Note: No fuming should occur if dry.

  • Add the heterocyclic alcohol (1.0 equiv) dissolved in DCM dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour into saturated aqueous NaHCO3. Caution: CO2 evolution.

Mechanism Visualization:

DAST_Mechanism Substrate Alcohol Substrate (R-OH) Intermediate Activated Intermediate (R-O-SF2-NR2) Substrate->Intermediate + DAST/XtalFluor - HF/HBF4 Transition_SN2 Transition State (Substitution) Intermediate->Transition_SN2 + F- (Nucleophile) Transition_E2 Transition State (Elimination) Intermediate->Transition_E2 + Base (Abstacts H) Product Alkyl Fluoride (Desired) Transition_SN2->Product SideProduct Alkene (Elimination) Transition_E2->SideProduct

Caption: Bifurcation of the deoxofluorination pathway. Basic conditions favor the lower path (Elimination).

Module 2: Electrophilic Fluorination (Selectfluor)

Issue: "My indole fluorination is yielding oxindoles or complex mixtures, not the 3-fluoroindole."

Diagnosis: You are witnessing hydrolytic decomposition of the reactive intermediate.

  • Causality: Electrophilic fluorination of indoles (and electron-rich heterocycles) with Selectfluor generates a cationic intermediate (e.g., 3-fluoro-3H-indolium). This species is highly electrophilic. If trace water is present, water attacks C2, leading to a hemiaminal that collapses to 3-fluorooxindole (or 3-hydroxyoxindole).

Troubleshooting Protocol:

  • Solvent Control: Switch from MeCN/H2O mixtures to anhydrous MeCN or Nitromethane .

    • Why: Nitromethane stabilizes the cationic intermediate without acting as a nucleophile.

  • Temperature Modulation: Lower temperature to 0 °C or -10 °C.

  • Add Molecular Sieves: 3Å sieves are mandatory to scavenge water.

Comparative Data: Solvent Effects on Indole Fluorination

Solvent SystemMajor ProductMechanism
MeCN / H2O3-fluorooxindoleFluorination

Hydrolysis

Tautomerization
MeOH3-fluoro-2-methoxyindolineFluorination

Solvent Trapping
Anhydrous MeCN 3-fluoroindole Fluorination

Deprotonation (Desired)

Pathway Diagram:

Indole_Fluorination Indole Indole Cation 3-Fluoro-3H-indolium (Cationic Intermediate) Indole->Cation + Selectfluor Selectfluor Selectfluor Target 3-Fluoroindole (Desired) Cation->Target - H+ (Loss of proton) Oxindole 3-Fluorooxindole (Side Product) Cation->Oxindole + H2O (Hydrolysis)

Caption: The critical divergence point is the cationic intermediate. Water interception leads to irreversible oxidation.

Module 3: Cross-Coupling Fluorinated Heterocycles

Issue: "I am losing the fluorine atom during Suzuki coupling (SNAr side reaction)."

Diagnosis: This is Nucleophilic Aromatic Substitution (SNAr) competing with Transmetallation.

  • Causality: Fluorine is highly electronegative, making the heteroaryl ring (especially pyridines and pyrimidines) electron-deficient. Standard Suzuki bases (OH-, OMe-, CO32-) can attack the C-F bond, displacing fluoride. This is most prevalent in 2-fluoropyridines or 4-fluoropyridines.

Troubleshooting Protocol:

  • Base Selection: Switch to anhydrous KF or K3PO4 .

    • Why: Fluoride and phosphate are less nucleophilic toward the aromatic ring than hydroxide or alkoxides, but sufficiently basic to activate the boronic acid.

  • Ligand Choice: Use bulky, electron-rich phosphines (e.g., XPhos , RuPhos ).

    • Why: These accelerate the oxidative addition and reductive elimination steps, reducing the residence time of the vulnerable Pd-aryl species and outcompeting the background SNAr reaction.

  • "Dummy" Ligands: Avoid using alcohol solvents (MeOH, EtOH) which form alkoxides. Use Toluene/Water or Dioxane/Water mixtures, or strictly anhydrous Dioxane if SNAr is severe.

Reagent Compatibility Table:

BaseNucleophilicity (SNAr Risk)Activation Power (Suzuki)Recommendation
NaOH / KOHHighHighAvoid with F-heterocycles
NaOtBuVery HighHighAvoid
Cs2CO3ModerateHighUse with caution
K3PO4 Low Moderate Recommended
KF Very Low Moderate Best for labile substrates

Module 4: Radical Trifluoromethylation (Minisci-Type)

Issue: "I am getting poly-trifluoromethylation and low yields."

Diagnosis: You are experiencing radical lack of regiocontrol and over-functionalization .

  • Causality: The Minisci reaction involves nucleophilic alkyl radicals (generated from CF3 sources) attacking protonated (electron-deficient) heterocycles.[5] Once a CF3 group is added, the ring becomes more electron-deficient, but the radical is electrophilic, so deactivation should occur. However, if the radical concentration is too high, or the substrate is not properly protonated, multiple additions occur.

Troubleshooting Protocol:

  • Reagent: Use Langlois Reagent (CF3SO2Na) with a peroxide oxidant (TBHP).

  • Phase Regulation: Use a biphasic system (DCM/Water).

    • Why: The CF3 radical is generated in the aqueous phase (where the oxidant and Langlois reagent dissolve), while the product extracts into the organic phase, protecting it from further reaction.

  • Control Radical Flux: Add the oxidant slowly via syringe pump.

    • Why: Keeps the instantaneous concentration of CF3 radicals low, favoring mono-substitution.

Protocol: Biphasic Minisci Trifluoromethylation

  • Dissolve Heterocycle (1.0 equiv) and Langlois Reagent (3.0 equiv) in DCM:H2O (1:1).

  • Cool to 0 °C.

  • Add TFA (Trifluoroacetic acid, 1.0 equiv) to protonate the heterocycle.

  • Add TBHP (70% aq, 4.0 equiv) dropwise over 2 hours.

  • Stir vigorously (emulsion required).

References

  • Beaulieu, F. et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters. Link

    • Source for XtalFluor protocols and safety d
  • Takeuchi, Y. et al. (2000).[6] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters. Link

    • Source for mechanism of indole fluorin
  • O'Hara, F. et al. (2013). "Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Fluorinated Heterocycles." Journal of the American Chemical Society. Link

    • Source for base/ligand effects in coupling fluorinated substr
  • Ji, Y. et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. Link

    • Source for Langlois reagent usage and radical control str

Sources

improving enantiomeric excess in asymmetric synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Queue: Priority Handling

Introduction: The "Chiral Switch" Mandate

Welcome to the Technical Support Center. If you are here, you likely face the "49% barrier"—where a racemic background reaction or a stalled catalytic cycle is threatening your enantiomeric excess (ee). In drug development, a drop from 99% to 90% ee isn't just a yield loss; it’s a potential regulatory failure.

This guide moves beyond textbook definitions. We address the causality of selectivity loss in the three dominant methodologies: Biocatalysis, Transition Metal Hydrogenation, and Organocatalysis.

Ticket #1: Biocatalysis (Transaminases)

User Report: "I'm using an


-Transaminase for reductive amination. Conversion stalls at 50%, and ee is lower than the enzyme's rating."
Root Cause Analysis: The Equilibrium Trap

Transaminases (ATAs) are reversible. The equilibrium constant (


) for converting a ketone to an amine is often unfavorable (

). If the coproduct (ketone/pyruvate) accumulates, the reaction reverses, racemizing your product.
Troubleshooting Protocol

Q: How do I shift the equilibrium to completion? A: You must irreversibly remove the coproduct. The strategy depends on your amine donor.[1][2][3]

Amine DonorCoproductRemoval StrategyPros/Cons
Isopropylamine (IPA) AcetonePhysical Removal: Run under reduced pressure or with a nitrogen sweep.Pro: Cheap. Con: High concentrations of IPA can deactivate enzymes.
L-Alanine PyruvateChemical Cascade: Use Lactate Dehydrogenase (LDH) + Glucose Dehydrogenase (GDH).[4]Pro: Thermodynamically irreversible. Con: Requires cofactor recycling (NADH).

Q: My enzyme activity drops over time. Is it the solvent? A: It is likely product inhibition or pH drift .

  • Check pH: The release of ammonia or consumption of acids alters pH. Use a strong buffer (100 mM Phosphate, pH 7.0–8.0).

  • Cosolvent: DMSO (up to 10-20%) helps solubility but can denature enzymes. Switch to deep eutectic solvents (DES) or biphasic systems (e.g., MTBE overlay) to act as a "product sink," pulling the chiral amine out of the aqueous phase to prevent inhibition.

Workflow Visualization: The LDH/GDH Cascade

This system drives the reaction forward by instantly reducing the coproduct (Pyruvate) to Lactate.

TransaminaseCascade Substrate Prochiral Ketone ATA Transaminase (PLP) Substrate->ATA Product Chiral Amine (Target) Donor L-Alanine Donor->ATA Coproduct Pyruvate LDH LDH / NADH Coproduct->LDH Waste L-Lactate (Irreversible Sink) ATA->Product High ee ATA->Coproduct Inhibitory LDH->Waste Equilibrium Shift

Caption: Dual-enzyme cascade using LDH to remove Pyruvate, driving the Transaminase equilibrium toward the Chiral Amine.

Ticket #2: Asymmetric Hydrogenation (AH)

User Report: "My Iridium-catalyzed hydrogenation of an acyclic imine works on small scale but fails on scale-up (low ee)."

Root Cause Analysis: The "Promiscuous" Metal

Unlike cyclic imines, acyclic imines can isomerize between E and Z forms. If your catalyst reduces the Z-isomer slowly or non-selectively, your ee crashes. Furthermore, trace impurities (halides, sulfur) in scaled-up starting materials act as catalyst poisons.

Troubleshooting Protocol

Q: I suspect catalyst poisoning. What are the signs? A:

  • Stalled Conversion: The reaction starts fast but stops dead at 20-30%.

  • Solution: Perform a "Spike Test." Add fresh substrate to the stalled reaction. If it doesn't react, the catalyst is dead.

  • Remediation: Recrystallize the imine substrate. Avoid dichloromethane (DCM) in ligand synthesis if using Ir/Rh, as trace chloride coordinates to the metal, displacing the chiral ligand.

Q: How do I fix low selectivity in acyclic imines? A: Use Chiral Anion Phase Transfer . Standard Ir-catalysts (e.g., Ir-PHOX) relies on the ligand for steering. For difficult acyclic substrates, swap the counter-ion.

  • Standard:

    
    
    
  • Enhanced:

    
     (Chiral Phosphoric Acid anion).
    The chiral anion forms a tight ion pair with the metal-imine complex, creating a "chiral pocket" that boosts ee significantly [1].
    

Q: Does pressure matter? A: Yes, but higher is not always better . High


 pressure can accelerate the non-selective background pathway or the "outer-sphere" mechanism which might be less selective than the coordinated "inner-sphere" mechanism. Try lowering pressure to 10–20 bar.
Workflow Visualization: AH Troubleshooting Tree

AH_Troubleshooting Start Problem: Low ee in Asymmetric Hydrogenation Check1 Check Substrate Purity (Halides/Sulfur?) Start->Check1 Purify Recrystallize Substrate Pass through Silica Check1->Purify Dirty Check2 Check Imine Geometry (E/Z Isomerization) Check1->Check2 Clean Solvent Change Solvent (Toluene vs. DCM) Check2->Solvent Cyclic Imine Additive Add Chiral Anion (TRIP/Binol Phosphate) Check2->Additive Acyclic Imine

Caption: Decision tree for diagnosing low enantioselectivity in metal-catalyzed hydrogenation.

Ticket #3: Organocatalysis (Chiral Phosphoric Acids)

User Report: "I'm using a BINOL-derived phosphoric acid (CPA). The reaction is fast, but the product is nearly racemic."

Root Cause Analysis: The Background Race

Organocatalysts are generally less active than metals. If the uncatalyzed background reaction (thermal pathway) is faster than the catalyzed pathway, you will get a racemic product.

Troubleshooting Protocol

Q: How do I suppress the background reaction? A:

  • Temperature: Cool it down. The activation energy (

    
    ) for the catalyzed process is usually lower than the background reaction. Lowering T (-20°C to -78°C) favors the catalytic pathway exponentially.
    
  • Concentration: High concentration promotes aggregation of the catalyst (dimers are often inactive or non-selective). Dilute the reaction.

  • Slow Addition: Slowly add the nucleophile via syringe pump. This keeps the concentration of the "racemic reactants" low, forcing them to go through the catalyst cycle [2].

Q: My catalyst seems to degrade silica columns. A: CPAs are strong acids. When purifying, they can "phosphorylate" the silica, creating a new, achiral acidic surface that racemizes your product during purification.

  • Fix: Pre-treat the silica column with 1% Triethylamine to neutralize acidic sites, or use neutral alumina.

Ticket #4: Analytical Verification

User Report: "HPLC shows 99% ee, but the optical rotation is off."

Root Cause Analysis: The False Positive

Chiral HPLC can deceive you if the enantiomers co-elute with impurities, or if the "minor" enantiomer is not detecting correctly (different UV response factors are rare but possible with impurities).

Validation Protocol

Never rely on a single method.

  • Racemic Standard: ALWAYS run a racemic reaction first to establish the retention times of both enantiomers. You cannot calculate ee if you don't know where the other peak is.

  • Mosher's Acid Derivatization: React your chiral amine with

    
    -Mosher's acid chloride. This converts enantiomers into diastereomers , which have distinct chemical shifts in 
    
    
    
    or
    
    
    NMR. This is the gold standard for self-validation [3].

References

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. Source: University of Liverpool. URL:[Link] Note: Referencing the strategy of ion-pairing for acyclic imine control.

  • Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. Source: Chemical Reviews (ACS Publications). URL:[Link]

  • Metabolically driven equilibrium shift of asymmetric amination of ketones by ω-transaminase. Source: Taylor & Francis Online. URL:[Link]

Sources

Scale-Up Solutions: Pharmaceutical Intermediates Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pharmaceutical scale-up operations. Transitioning a synthetic route from a 500 mL laboratory flask to a 2,000 L commercial reactor is rarely a linear process. The physical environment of the reaction changes dramatically, and with it, the chemical behavior. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot critical bottlenecks by understanding the fundamental causality behind mass transfer, heat dissipation, and reaction kinetics.

Process Troubleshooting FAQs

Q1: Why does my reaction yield drop and impurities spike at the 50L scale compared to my 500mL lab optimization? Mechanistic Causality: This is the classic "surface-area-to-volume" paradox. In a 500 mL flask, the high surface-area-to-volume ratio allows for rapid heat dissipation. When scaling to a 50 L or larger industrial reactor, the volume (and thus the heat generated by an exothermic reaction) scales cubically, while the surface area available for cooling scales only quadratically. This mismatch leads to slower heat removal and the formation of localized hot spots. According to 1, these thermal variations alter reaction selectivity and drive unanticipated impurity formation[1]. Actionable Fix: Transition from bulk batch dosing to controlled, continuous dosing based on the maximum heat removal capacity of the pilot reactor. Utilize heat flow calorimetry (Protocol A) to define the thermal boundaries before scaling.

Q2: My multiphase catalytic hydrogenation stalls at pilot scale despite identical pressure, temperature, and catalyst loading. What is failing? Mechanistic Causality: You are experiencing mass transfer constraints. Mixing efficiency diminishes non-linearly as reactors grow larger. What appears as excellent agitation in a lab-scale flask fails to provide the same interfacial area in a large jacketed reactor. This severely impacts gas absorption rates and catalyst-substrate interactions[1]. Furthermore, as noted by 2, failure to deeply understand these unit processes at the lab scale results in poor product selectivity and increased impurities during scale-up[2]. Actionable Fix: Perform a scale-down mass transfer simulation (Protocol B). Match the volumetric mass transfer coefficient (


) of the pilot reactor in your lab equipment, rather than simply matching the RPM.

Q3: When should I abandon batch processing and transition a highly exothermic intermediate step to continuous flow chemistry? Mechanistic Causality: Batch scale-up of highly exothermic reactions often requires excessive safety margins, prolonged dosing times, or cryogenic cooling, which degrades process economics. Continuous flow reactors provide micro-mixing environments with exceptionally high heat transfer coefficients. As highlighted in 3, continuous flow approaches enable greater control over temperature and mixing, drastically improving selectivity and safety for mixing-sensitive aldol or halogenation reactions[3]. 4 also emphasizes that continuous flow mitigates the accumulation of unreacted starting materials, a primary cause of runaway reactions[4].

Experimental Protocols: Self-Validating Systems

Protocol A: Thermal Hazard Assessment via Heat Flow Calorimetry (HFCal)

Causality: By measuring the temperature difference across the reactor wall during a controlled reaction, we can calculate the overall heat transfer coefficient (


). This allows us to separate the reaction-mass dependent thermal resistance from the reactor wall resistance[5]. If the heat accumulation exceeds the cooling capacity of the pilot plant, runaway reactions occur.
Methodology:
  • Baseline Calibration: Introduce the reaction solvent into the calorimeter. Apply a known electrical heat pulse (e.g., 10 W for 5 mins) using the internal calibration heater. Calculate the baseline overall heat transfer coefficient (

    
    ).
    Self-Validation Check: If 
    
    
    
    deviates by >5% from historical solvent data, recalibrate the sensors before proceeding.
  • Isothermal Dosing: Set the jacket temperature to maintain the target isothermal reaction conditions. Initiate the dosing of the limiting reagent at the planned scale-up feed rate.

  • Real-Time Heat Flow Measurement: Continuously monitor the temperature difference between the reactor contents (

    
    ) and the jacket (
    
    
    
    ). The system will calculate the heat of reaction (
    
    
    ) and heat accumulation.
  • Post-Reaction Calibration: Once the reaction reaches completion and thermal equilibrium is restored, apply a second identical electrical heat pulse to calculate

    
    .
    Self-Validation Check: Compare 
    
    
    
    and
    
    
    . A significant drop indicates changes in viscosity, precipitation, or reactor fouling. The thermal data must be mathematically corrected for the shifting
    
    
    value before scale-up modeling.
Protocol B: Scale-Down Mass Transfer Simulation using Design of Experiments (DoE)

Causality: Multiphase reactions (e.g., gas-liquid hydrogenations) are limited by the interfacial area (


) and mass transfer coefficient (

). By varying agitation speed and gas flow rate in a specialized lab reactor, we can map the

values. Methodology:
  • Physical Mass Transfer Baseline: Fill the lab-scale reactor with the reaction solvent (omitting the API/catalyst). Saturate the solvent with an inert tracer gas (e.g., nitrogen), then switch to the reactive gas (e.g., oxygen or hydrogen). Measure the gas uptake rate to determine the baseline volumetric mass transfer coefficient (

    
    ).
    Self-Validation Check: This isolates the physical mixing limits from chemical kinetics. If 
    
    
    
    is below the known reaction rate constant, the system is mass-transfer limited.
  • DoE Execution: Introduce the catalyst and substrate. Execute a Design of Experiments (DoE) varying impeller speed (RPM) and gas sparging rate.

  • In-line PAT Monitoring: Use Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to monitor bubble size distribution and catalyst suspension in real-time.

  • Data Synthesis: Plot the reaction yield against the measured

    
    .
    Self-Validation Check: The curve should plateau when the reaction transitions from mass-transfer control to kinetic control. The minimum RPM/sparge rate at this plateau defines the critical scale-up parameter for the pilot plant.
    

Quantitative Data: Scale-Up Parameters

The following table summarizes the non-linear shifts in critical process parameters when transitioning from lab to commercial scale.

ParameterLab Scale (500 mL)Pilot Batch (50 L)Continuous Flow (Microreactor)Impact on Scale-Up
Surface Area/Volume Ratio ~ 50 m²/m³~ 5 m²/m³> 5000 m²/m³Dictates heat removal efficiency and hot-spot prevention.
Heat Transfer Coefficient (

)
100 - 200 W/m²K50 - 150 W/m²K1000 - 5000 W/m²KDetermines the maximum safe dosing rate for exothermic reagents.
Mixing Time < 2 seconds10 - 50 seconds< 0.1 secondsAffects competitive side reactions and intermediate stability.
Mass Transfer (

)
0.1 - 0.5 s⁻¹0.01 - 0.1 s⁻¹> 1.0 s⁻¹Controls reaction rates in gas-liquid-solid multiphase systems.

Process Workflows (Visualizations)

HeatTransfer Start Yield Drop & Impurity Spike at Pilot Scale CheckHeat Conduct Heat Flow Calorimetry (HFCal) Start->CheckHeat IsExotherm High Exotherm Detected? CheckHeat->IsExotherm OptimizeDosing Adjust Dosing Rate & Cooling Jacket Temp IsExotherm->OptimizeDosing Yes (Thermal Limit) CheckMixing Evaluate Mass Transfer & Mixing Dynamics IsExotherm->CheckMixing No (Kinetics OK) FlowChem Transition to Continuous Flow Reactor OptimizeDosing->FlowChem If Batch Fails

Fig 1. Troubleshooting pathway for resolving yield drops linked to thermal limits.

TechTransfer Lab Lab Scale (Grams) Route Scouting & QbD Kinetics Reaction Kinetics & Thermal Hazard (DoE) Lab->Kinetics Pilot Pilot Scale (Kgs) Mixing & Mass Transfer Kinetics->Pilot PAT In-line PAT Monitoring (FBRM / FTIR) Pilot->PAT Commercial Commercial Scale (Tons) Process Validation PAT->Commercial

Fig 2. Sequential technology transfer workflow from lab-scale QbD to commercial validation.

References

  • Title: Scale-Up Challenges for Intermediates: A Practical Guide Source: Tianming Pharmaceutical URL: [Link]

  • Title: Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: 5 Common Challenges in Scaling Up an API Source: Neuland Labs URL: [Link]

  • Title: Chemical Process Development and Scale-Up Source: Mettler Toledo URL: [Link]

  • Title: Heat Transfer and Process Scale-up Source: Mettler Toledo URL: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Enantiomeric Purity Analysis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The analysis of (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine presents a classic but distinct challenge in chiral chromatography. As a primary amine fused to a bicyclic aromatic system, the molecule exhibits two competing behaviors:

  • Strong Silanol Interaction: The primary amine moiety (

    
    ) actively interacts with residual silanols on silica-based columns, leading to severe peak tailing and reduced resolution (
    
    
    
    ).
  • Hydrophobic Retention: The fluorinated indane ring increases hydrophobicity compared to the parent 1-aminoindane, risking excessive retention times in aqueous reversed-phase conditions.

This guide compares the two most effective methodologies for determining the enantiomeric excess (


) of this target: Crown Ether Complexation  (the specialist approach) and Immobilized Polysaccharide Interaction  (the generalist approach).
Method Selection Decision Matrix

MethodSelection cluster_legend Selection Logic Start Start: (R)-5-fluoro-1-aminoindane Sample CheckLC Is LC System Acid-Resistant? (Perchloric Acid Compatible) Start->CheckLC Crown METHOD A: Crown Ether (Crownpak CR-I) CheckLC->Crown Yes (Preferred) Poly METHOD B: Polysaccharide (Chiralpak IA/IC) CheckLC->Poly No (Standard HPLC) Deriv METHOD C: Derivatization (GITC/Mosher) Poly->Deriv If Rs < 1.5 or Tailing > 1.8 Crown Ether = Highest Specificity Crown Ether = Highest Specificity Polysaccharide = Highest Versatility Polysaccharide = Highest Versatility

Figure 1: Strategic decision tree for selecting the optimal separation mode.

Comparative Analysis of Methodologies

Method A: Crown Ether Stationary Phase (The Gold Standard)

Column: Daicel CROWNPAK® CR-I(+) (Immobilized) or CR(+) (Coated). Mechanism: Host-Guest Inclusion Complexation. The crown ether chiral selector forms a reversible inclusion complex specifically with the ammonium ion (


) of the protonated primary amine. The 5-fluoro-indane moiety acts as the hydrophobic "guest."
  • Pros:

    • Specificity: Designed exclusively for primary amines.

    • Resolution: Typically achieves

      
       due to the rigid chiral cavity.
      
    • Elution Order: Predictable. The CR(+) column typically elutes the (S)-enantiomer first, retaining the (R)-enantiomer (verify with standards).

  • Cons:

    • Mobile Phase: Requires acidic aqueous conditions (pH 1.0–2.0, typically

      
      ), which can corrode non-passivated HPLC systems.
      
    • Temperature Sensitivity: Selectivity often decreases as temperature rises; sub-ambient cooling (

      
      
      
      
      ) is often required.
Method B: Immobilized Polysaccharide (The Robust Alternative)

Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized). Mechanism: Hydrogen bonding,


-

interactions, and dipole-dipole stacking.
  • Pros:

    • System Compatibility: Uses standard Normal Phase solvents (Hexane/IPA).

    • Robustness: Immobilized phases allow for the use of "non-standard" modifiers like Dichloromethane (DCM) or Ethyl Acetate to adjust solubility and selectivity.

  • Cons:

    • Peak Shape: Requires basic additives (Diethylamine or Butylamine) to suppress silanol activity. Without this, the amine tailing will destroy resolution.

    • Selectivity: Less specific to the amine center; relies more on the fit of the aromatic ring.

Performance Data Comparison
MetricMethod A: Crown Ether (CR-I+)Method B: Polysaccharide (IA)
Mobile Phase

(aq) pH 1.5 / MeOH (85:15)
Hexane / IPA / DEA (90:10:0.1)
Typical Resolution (

)
> 3.5 (Excellent)1.8 – 2.5 (Good)
Tailing Factor (

)
1.0 – 1.1 (Symmetrical)1.3 – 1.6 (Moderate Tailing)
Run Time 15 – 25 min (Retained by hydrophobicity)10 – 15 min
Detection Limit Higher (UV cut-off of

is low)
Standard UV
System Wear High (Acidic corrosion risk)Low

Detailed Experimental Protocols

Protocol A: Crown Ether Separation (Recommended)

Objective: Quantify this compound with maximum resolution.

  • System Preparation:

    • Passivate the LC system with water/methanol to remove any traces of alkaline buffers.

    • Critical: Ensure the column oven can cool to

      
      . Lower temperatures drastically improve the stability of the ammonium-crown complex [1].
      
  • Mobile Phase Preparation:

    • Solution A: Aqueous Perchloric Acid (

      
      ), pH 1.[1][2]5. (Approx. 16.3g of 70% 
      
      
      
      diluted to 1L).[3]
    • Solution B: Methanol (MeOH).

    • Composition: Isocratic 85% A / 15% B.[1]

    • Note: The 5-fluoro substitution increases hydrophobicity. If retention is >30 mins, increase MeOH to 20% (only possible on CR-I immobilized columns; do not exceed 15% on coated CR columns) [2].

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min (lower flow improves mass transfer in inclusion complexes).

    • Temperature:

      
       (Control within 
      
      
      
      ).
    • Detection: UV @ 210 nm (Amine absorption) or 260 nm (Aromatic ring). 210 nm provides higher sensitivity but requires high-purity acid.

  • Sample Prep:

    • Dissolve sample in Mobile Phase. Do not use pure MeOH as solvent, as it may disrupt the initial equilibration. Concentration: 0.5 mg/mL.

Protocol B: Normal Phase Polysaccharide

Objective: Routine screening without acidic mobile phases.

  • Mobile Phase Preparation:

    • Solvent: n-Hexane / 2-Propanol / Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Additive: DEA is non-negotiable. It competes for silanol sites, sharpening the amine peak [3].

  • Chromatographic Conditions:

    • Column: Chiralpak IA or AD-H (

      
      ).
      
    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
      .
      
    • Detection: UV @ 265 nm.

Analytical Workflow & Validation

The following workflow ensures data integrity and "Self-Validating" results.

Workflow cluster_valid Validation Checkpoints Prep 1. Sample Preparation (0.5 mg/mL in MP) SST 2. System Suitability Test (SST) Inject Racemic Mix Prep->SST Check Check Rs > 2.0 Tailing < 1.5 SST->Check Check->Prep Fail (Re-equilibrate) Blank 3. Blank Injection (Verify no carryover) Check->Blank Pass Sample 4. Sample Injection ((R)-Enantiomer) Blank->Sample Calc 5. Calculate %ee Area(R) - Area(S) / Total Sample->Calc

Figure 2: Analytical workflow ensuring data integrity.

Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy (Trustworthiness in E-E-A-T), every run must meet these criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the (R) and (S) peaks in the racemic SST standard.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    in Method B, increase DEA concentration to 0.2%.
  • Sensitivity (LOQ): The minor enantiomer (S-isomer) must be detectable at 0.05% levels relative to the main peak.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (Method B) Active silanols absorbing the amine.Increase DEA to 0.2% or switch to Ethanolamine. Ensure column is fully equilibrated (approx. 20 column volumes).
Retention Time Drift (Method A) Temperature fluctuation or acid evaporation.Use a column thermostat.[1] Ensure mobile phase bottle is capped tightly to prevent MeOH evaporation.
High Backpressure (Method A) Precipitation of buffer or sample.Warning: Perchlorates are soluble, but if you switch to Phosphate buffer + organic modifier, salts may precipitate. Always flush with water before switching mobile phases.
Inverted Elution Order Column chemistry specific.Crownpak CR(+) and CR(-) have opposite chiral centers. If the (R)-isomer co-elutes with impurities, switch to the CR(-) column to reverse the order [4].

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Explains the necessity of acidic mobile phases and temperature control for ammonium complex stability.

  • Daicel Chiral Technologies. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Application Note detailing the immobilized phase advantages for hydrophobic retention control.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Discusses the role of basic additives (DEA) in polysaccharide chromatography for amines.

  • Hilton, M., & Armstrong, D. W. (1991). Evaluation of a Chiral Crown Ether LC Column for the Separation of Racemic Amines. Foundational paper on the mechanism of crown ether separations for primary amines.

Sources

Mastering the Validation of Analytical Methods for Fluorinated Compounds in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of fluorinated compounds—ranging from anthropogenic per- and polyfluoroalkyl substances (PFAS) to novel fluorinated pharmaceuticals—in biological matrices presents a unique set of bioanalytical challenges. Because of their highly stable carbon-fluorine (C-F) bonds, amphiphilic nature, and propensity for strong protein binding, these compounds defy standard extraction protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we will objectively compare extraction methodologies, dissect the causality behind matrix effects, and provide a self-validating workflow grounded in the [1].

The Physicochemical Challenge: Causality in Method Design

Before selecting an analytical method, one must understand why fluorinated compounds behave the way they do in biological matrices (serum, plasma, whole blood, and urine).

  • High Protein Affinity: Fluorinated compounds, particularly long-chain PFAS (e.g., PFOS, PFOA), exhibit robust non-covalent binding to serum albumin. The hydrophobic fluorinated tail interacts with the hydrophobic pockets of the protein, while the hydrophilic head group (carboxylate or sulfonate) interacts with surface residues. Causality: If a sample preparation method fails to fully denature these proteins or disrupt these specific ionic interactions, recovery will be artificially low and highly variable.

  • Ubiquitous Background Contamination: Fluoropolymers (like PTFE) are heavily used in laboratory consumables and Liquid Chromatography (LC) systems. Causality: Without specific mitigation strategies (such as installing a delay column between the LC pump and the autosampler), system background will co-elute with sample analytes, destroying assay selectivity and elevating the Lower Limit of Quantitation (LLOQ).

Comparative Analysis of Sample Preparation Techniques

To achieve regulatory-compliant accuracy and precision (typically ±15% of nominal concentrations, or ±20% at LLOQ), the extraction method must balance analyte recovery with matrix cleanup. Below is an objective comparison of the four primary methodologies used in modern bioanalysis[2, 3, 4].

Quantitative Comparison of Extraction Methodologies
Extraction MethodologyPrimary MechanismAverage Recovery RangeMatrix Effect MitigationThroughputCost per Sample
Protein Precipitation (PPT) Solvent-induced protein denaturation55% – 123%Low (requires EMR for lipids)HighLow
Solid Phase Extraction (WAX) Weak anion exchange & hydrophobic interaction30% – 90% (Poor for long-chain)HighMediumHigh
Ion-Pairing LLE (IP-LLE) Ion-pairing complexation (e.g., TBA)50% – 100%MediumLowMedium
Enhanced Matrix Removal (EMR) Size exclusion & hydrophobic interaction45% – 153%Very HighHighMedium

Data synthesized from recent comparative biomonitoring studies [2, 3].

Scientific Insight: While Weak Anion Exchange (WAX) SPE is a staple in environmental water testing, it often fails for biological matrices when analyzing long-chain fluorinated compounds. The increased hydrophobicity of long-chain PFAS and their affinity for residual serum proteins can be stronger than the elution power of the methanolic ammonia used in WAX protocols, leading to recoveries dropping below 50% [3]. Conversely, optimized Protein Precipitation (PPT) coupled with Enhanced Matrix Removal (EMR-Lipid) provides superior, uniform recovery across diverse chain lengths.

Bioanalytical Workflow & Logical Frameworks

Workflow A Biological Matrix (Serum/Plasma/Urine) B Addition of Mass-Labeled Internal Standards (13C/15N) A->B C Protein Binding Disruption (Formic Acid / ACN) B->C D Extraction Method (PPT / SPE-WAX / IP-LLE) C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Validation (FDA M10 Criteria) E->F

Fig 1: End-to-end bioanalytical workflow for fluorinated compounds.

Mitigating Matrix Effects in LC-MS/MS

Electrospray Ionization (ESI) is highly susceptible to ion suppression caused by endogenous phospholipids. The logic tree below outlines the causal steps required to ensure a self-validating analytical run.

MatrixEffect Problem Matrix Effect (Ion Suppression) in ESI-MS Cause1 Endogenous Phospholipids Problem->Cause1 Cause2 Co-eluting Proteins Problem->Cause2 Sol3 Isotope Dilution (13C-PFAS IS) Problem->Sol3 Correction Sol1 Phospholipid Removal Plates (EMR) Cause1->Sol1 Sol2 Chromatographic Gradient Optimization Cause2->Sol2 Outcome Validated Accuracy & Precision (Recovery 80-120%) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Fig 2: Logical framework for mitigating matrix effects in LC-MS/MS.

Self-Validating Experimental Protocol: Optimized PPT with EMR

To ensure trustworthiness and reproducibility, the following protocol integrates internal validation checks at critical failure points. This method utilizes Protein Precipitation followed by Enhanced Matrix Removal (EMR), which has proven superior for broad-panel fluorinated compound analysis [2].

Prerequisites:

  • Use exclusively polypropylene (PP) labware. Do not use glass (fluorinated compounds adhere to untreated glass) or PTFE-lined caps.

  • Prepare a matrix-matched calibration curve using analyte-free surrogate matrix (e.g., charcoal-stripped serum).

Step-by-Step Methodology:

  • Matrix Aliquoting & Blank Screening (Validation Check):

    • Aliquot 50 µL of biological sample (serum/plasma) into a 96-well PP plate.

    • Causality: Always include a "Matrix Blank" (unspiked) and a "Reagent Blank" (water substituted for matrix) in every run to monitor for system and environmental PFAS contamination.

  • Isotope Dilution:

    • Spike 10 µL of a mass-labeled internal standard (IS) mixture (e.g.,

      
      -labeled PFAS) into all wells.
      
    • Causality: Adding the IS before extraction ensures that any physical losses during precipitation or transfer are mathematically corrected during quantification.

  • Protein Disruption:

    • Add 10 µL of 0.1% Formic Acid (aq) to the sample. Vortex for 30 seconds.

    • Causality: Lowering the pH disrupts the ionic binding between the fluorinated analytes' acidic head groups and serum albumin.

  • Precipitation:

    • Add 150 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Phospholipid Removal (EMR):

    • Transfer the supernatant to an EMR-Lipid 96-well plate. Apply gentle positive pressure (2-3 psi) to elute the extract into a clean collection plate.

    • Causality: EMR sorbents selectively trap long-chain endogenous phospholipids via size exclusion and hydrophobic interactions, preventing them from causing ion suppression in the MS source.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the eluate onto a C18 UHPLC column.

    • Critical Hardware Modification: Ensure an isolator/delay column is installed between the pump and the autosampler to delay the elution of background PFAS originating from the LC system's PTFE components.

Analytical Platforms: Why LC-MS/MS is the Gold Standard

While GC-MS and NMR have niche applications (e.g., NMR for total organofluorine profiling), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the undisputed gold standard for targeted bioanalysis of fluorinated compounds.

  • Sensitivity & Selectivity: Operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of precursor-to-product ion transitions (e.g., the cleavage of the C-F backbone to yield

    
     or 
    
    
    
    fragments).
  • Thermal Stability: Unlike GC-MS, which requires complex chemical derivatization for non-volatile fluorinated carboxylic and sulfonic acids, LC-MS/MS analyzes these compounds in their native, ionized state via Negative Electrospray Ionization (ESI-).

By strictly adhering to the FDA M10 guidelines for calibration curve linearity, Quality Control (QC) sample accuracy, and rigorous matrix effect evaluation, laboratories can ensure their LC-MS/MS data is robust enough for regulatory submission and clinical biomonitoring.

References

  • FDA Guidance for Industry: M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). Federal Register. Available at:[Link]

  • LCGC International: A Comparative Study of Various Sample Preparation Approaches for PFAS in Biofluids: A Practical Method of Biomonitoring for Anthropogenic Toxicity (December 2024). Available at:[Link]

  • National Institutes of Health (PMC): Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals (February 2022). Available at:[Link]

  • Journal of Chromatography Open: Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques: A review focused on the sample preparation techniques (2023). Available at:[Link]

Comparative Analysis of Fluorinated vs. Non-Fluorinated Rasagiline Analogs: MAO-B Inhibition and PET Imaging Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neurodegenerative disease management evolves, the precise quantification of neuroinflammation and astrogliosis has become just as critical as therapeutic intervention. Rasagiline, a highly potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), has long been a cornerstone in the symptomatic treatment of Parkinson's disease[1]. However, the structural evolution of rasagiline into fluorinated analogs represents a paradigm shift from pure therapeutics to advanced diagnostic imaging[2].

This guide provides an objective, data-driven comparison of non-fluorinated rasagiline and its fluorinated counterparts, detailing the mechanistic trade-offs between binding affinity and radiotracer utility, supported by validated experimental protocols.

Mechanistic Rationale: The Impact of Fluorination

The parent compound, rasagiline (R(+)-N-propargyl-1-aminoindan), exerts its pharmacological effect by forming a covalent, irreversible adduct with the flavin adenine dinucleotide (FAD) cofactor located within the catalytic core of the MAO-B enzyme[3]. This propargylamine-driven mechanism is highly efficient, yielding nanomolar binding affinities.

The drive to synthesize fluorinated rasagiline analogs is primarily motivated by the need for positron emission tomography (PET) radioligands. By incorporating a fluorine-18 (


) isotope, researchers can visualize the spatial distribution of MAO-B in vivo, which is heavily upregulated in the reactive astrocytes associated with Alzheimer's and Parkinson's diseases[4][5].

However, fluorine substitution is not pharmacodynamically neutral. While fluorine's high electronegativity and small van der Waals radius make it an ideal bioisostere for hydrogen or hydroxyl groups, its introduction can alter the lipophilicity and steric profile of the molecule[6]. Consequently, fluorinated analogs often exhibit a slight to moderate reduction in MAO-B binding affinity due to altered spatial orientation within the enzyme's hydrophobic binding pocket[7].

Pathway Rasa Rasagiline (Non-Fluorinated) MAOB MAO-B Active Site (FAD Cofactor) Rasa->MAOB High Affinity (IC50 < 50 nM) Fluo Fluorinated Analogs (18F-Derivatives) Fluo->MAOB Moderate Affinity (IC50 > 100 nM) PET PET Imaging Signal (Astrogliosis Detection) Fluo->PET Positron Decay (18F) Irrev Irreversible Inhibition (Propargyl-FAD Adduct) MAOB->Irrev Catalytic Processing

MAO-B inhibition pathways comparing non-fluorinated rasagiline and fluorinated PET analogs.

Comparative Pharmacodynamics

The table below synthesizes the quantitative in vitro binding data comparing the parent non-fluorinated rasagiline with various structurally modified fluorinated analogs. The data illustrates the inverse relationship between the steric bulk of the fluorinated substituent and the resulting target affinity.

CompoundStructural ModificationMAO-B IC₅₀ (nM)MAO-A IC₅₀ (µM)Primary Application
Rasagiline Non-fluorinated (Parent)43.7> 10.0Therapeutics (Parkinson's)[3]
Compound 15 Aliphatic

-substitution
131.5> 2.0PET Imaging (Astrogliosis)[8]
Compound 10 Furan-based

-substitution
208.5> 2.0PET Imaging (Astrogliosis)[8]
CF₃-Sulfonamide Analog Carbonyl trifluoride addition837.9N/AComputational Lead / Probe[6]

Note: While fluorination generally increases the IC₅₀ (indicating lower affinity), compounds like 15 and 10 maintain sufficient potency and high MAO-B/MAO-A selectivity to function as effective in vivo radiotracers[8].

Self-Validating Experimental Protocol: Radiosynthesis and Target Validation

To ensure rigorous scientific integrity, the evaluation of a novel fluorinated rasagiline analog must follow a self-validating workflow. The following protocol details the synthesis and biological evaluation of an


-labeled propargylamine derivative, explicitly outlining the causality behind each methodological choice.
Step 1: Nucleophilic Radiosynthesis ( -Fluorination)
  • Methodology: The tosylate or halide precursor of the rasagiline analog is reacted with cyclotron-produced [

    
    ]fluoride in the presence of Kryptofix 2.22 and 
    
    
    
    in anhydrous acetonitrile at 110°C for 10 minutes[8].
  • Causality & Rationale: Kryptofix 2.22 acts as a highly effective phase-transfer catalyst that sequesters the potassium counterion. This leaves the[

    
    ]fluoride kinetically "naked" and highly nucleophilic, driving a rapid 
    
    
    
    displacement of the bulky leaving group before the short half-life of
    
    
    (109.8 minutes) degrades the yield.
  • Self-Validating Mechanism: The crude product is immediately subjected to Radio-HPLC. Co-injection with a non-radioactive (cold) fluorinated reference standard is mandatory. The protocol is validated only if the radioactive emission peak perfectly aligns with the UV absorbance retention time of the cold standard, confirming the chemical identity of the synthesized radiotracer.

Step 2: In Vitro Radioligand Displacement Assay
  • Methodology: Human recombinant MAO-B is incubated with the purified

    
    -labeled analog alongside varying concentrations (0.1 nM to 10 µM) of non-fluorinated rasagiline or L-deprenyl[9].
    
  • Causality & Rationale: Determining the specific binding affinity requires competitive displacement. Because the non-fluorinated parent drug and the fluorinated tracer compete for the exact same FAD-binding pocket, increasing concentrations of the parent drug will competitively exclude the radiotracer, allowing for the calculation of the IC₅₀.

  • Self-Validating Mechanism: A parallel assay is run using human recombinant MAO-A. A lack of radioligand displacement in the MAO-A cohort (IC₅₀ > 2 µM) validates the isoform selectivity of the fluorinated analog, ensuring the signal is exclusively MAO-B driven[8].

Step 3: Postmortem Autoradiography
  • Methodology: The purified

    
    -tracer is applied to human postmortem brain tissue sections (e.g., from Alzheimer's or Parkinson's subjects) and exposed to phosphor imaging plates[8].
    
  • Causality & Rationale: This step translates purified enzyme kinetics to physiological tissue. Because MAO-B is highly expressed in reactive astrocytes, regions with severe astrogliosis (such as the dorsal raphe or lateral ventricle ependyma) will exhibit intense radiotracer uptake[9].

  • Self-Validating Mechanism: Adjacent tissue sections are pre-incubated with a massive blocking dose (10 µM) of non-fluorinated L-deprenyl before tracer application. The complete ablation of the radioactive signal in these blocked sections definitively proves that the observed binding is target-specific and not an artifact of non-specific lipophilic partitioning[9].

Protocol P1 Precursor Synthesis (Tosylate Leaving Group) P2 18F Radiolabeling (SN2 Nucleophilic Substitution) P1->P2 Kryptofix 2.22, [18F]F- P3 In Vitro MAO-B Assay (Competitive Displacement) P2->P3 HPLC Purified Tracer P4 Autoradiography (Tissue Target Validation) P3->P4 Selectivity Confirmed

Experimental workflow from 18F-radiosynthesis to in vitro MAO-B target validation.

Conclusion

The transition from non-fluorinated rasagiline to its fluorinated analogs highlights a critical compromise in drug design: sacrificing a fraction of absolute binding affinity to gain invaluable diagnostic capabilities. While non-fluorinated rasagiline remains the superior therapeutic agent due to its unhindered nanomolar affinity for MAO-B, specifically positioned fluorine substitutions enable the creation of highly selective PET radiotracers. By employing rigorous, self-validating displacement and autoradiography protocols, researchers can ensure that these fluorinated analogs accurately map astrogliosis, paving the way for better monitoring of neurodegenerative disease progression.

References

  • Synthesis and biological evaluation of novel propargyl amines as potential fluorine-18 labeled radioligands for detection of MAO-B activity - PubMed. Source: nih.gov.
  • Development of Novel Fluorine-18 labeled PET Radioligands for Monoamine Oxidase B (MAO-B) - KI Open Archive. Source: ki.se.
  • Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking - USD RED. Source: usd.edu.
  • N-(6-18F-fluorohexyl)-N-methylpropargylamine: a fluorine-18-labeled monoamine oxidase B inhibitor for potential use in PET studies - PubMed. Source: nih.gov.
  • Synthesis and evaluation of [F-18]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B) | Request PDF - ResearchGate. Source: researchgate.net.
  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. Source: acs.org.
  • Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B - Frontiers. Source: frontiersin.org.
  • Review Article - A comprehensive review of disclosures in academic journals regarding the synthesis of Rasagiline and its closely related compounds along with major biological activity advancements. Source: mansapublishers.com.
  • Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. Source: acs.org.
  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review - PMC. Source: nih.gov.

Sources

The Orthogonal Handshake: A Guide to Cross-Validating NMR and MS for Unambiguous Structure Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug discovery and natural product research, structural misassignment remains a silent crisis. Literature reviews suggest that substantial numbers of published structures require revision—often due to reliance on a single analytical modality. While Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity, it suffers from sensitivity limits and overlap. Conversely, Mass Spectrometry (MS) offers exquisite sensitivity but struggles with regioisomer differentiation.

This guide moves beyond the "siloed" analysis of these techniques. We present an integrated, self-validating workflow—the Orthogonal Handshake —that leverages the conflicting strengths of NMR and MS to eliminate structural ambiguity.

Part 1: The Comparative Landscape

To understand why cross-validation is non-negotiable, we must first objectively compare the performance profiles of standalone NMR and MS against an integrated approach.

Table 1: Performance Matrix – Standalone vs. Integrated Workflows
FeatureNMR (Standalone) HR-MS/MS (Standalone) Integrated (Cross-Validated)
Primary Output Atomic connectivity, stereochemistryMolecular formula, fragmentation fingerprintConfirmed structure with probability ranking
Sensitivity Low (

M - mM range)
High (pM - fM range)Optimized : MS guides concentration reqs.
Isomer Differentiation High : Distinguishes regio- & stereoisomersLow : Often blind to positional isomersMaximum : MS filters formulas; NMR solves geometry
Sample Destructiveness Non-destructiveDestructiveHybrid : NMR first, then MS
Ambiguity Risk High in proton-deficient moleculesHigh in isobaric compoundsMinimal : Orthogonal data cancels respective gaps
Throughput Low (mins to hours)High (seconds)Medium : Automated by CASE software

Key Insight: The "blind spot" of MS (isomers) is the strength of NMR. The "blind spot" of NMR (sensitivity/formula ambiguity) is the strength of MS. Using them in isolation is a procedural risk.

Part 2: The Orthogonal Handshake Protocol

This protocol is designed as a self-validating system . It does not merely collect data; it uses the output of one technique to constrain the interpretation of the other.

Phase 1: The MS Boundary Condition

Objective: Establish the rigid mathematical boundaries (Molecular Formula) within which the NMR interpretation must exist.

  • Acquisition : Perform LC-HRMS (High-Resolution MS) using ESI or APCI ionization.

  • Formula Generation : Use isotopic fine structure (

    
    C, 
    
    
    
    S,
    
    
    N) to generate a ranked list of molecular formulas.
    • Constraint: Mass accuracy must be < 2 ppm.

  • Dereplication : Query the MS/MS fingerprint against databases (e.g., GNPS, chemically aware internal libraries) to filter known compounds.

    • Decision Gate: If a known compound is identified with >95% spectral similarity, proceed to Targeted NMR Verification (1D

      
      H only). If unknown, proceed to Phase 2.
      
Phase 2: The NMR Connectivity Map

Objective: Solve the puzzle pieces defined by the MS formula.

  • Sample Prep : Dissolve the exact sample used for MS (if recovered) or a parallel aliquot in a deuterated solvent (e.g., DMSO-

    
     or CD
    
    
    
    OD).
  • Essential Dataset : Acquire the "Golden Tetrad":

    • 
      H : Proton count (must match MS formula).
      
    • HSQC : One-bond C-H correlations (identifies protonated carbons).

    • HMBC : Long-bond correlations (skeletal connectivity).

    • COSY/TOCSY : Spin systems (identifies fragments).

  • The Handshake Check :

    • Sum the number of protons in the

      
      H NMR integration. Does it match the H count from the MS formula?
      
    • If No: Check for exchangeable protons (OH, NH) or symmetry. Stop and resolve before proceeding.

Phase 3: In-Silico Cross-Validation (The "Truth" Test)

Objective: Use computational prediction to validate the proposed structure against experimental data from BOTH domains.

  • Structure Generation : Use Computer-Assisted Structure Elucidation (CASE) software to generate all chemically feasible isomers based on the HMBC/HSQC constraints.

  • Bidirectional Prediction :

    • Predict NMR : Simulate the

      
      C and 
      
      
      
      H shifts of the candidate structure. Calculate the Mean Absolute Error (MAE) against experimental data.
    • Predict MS/MS : Use in silico fragmentation tools (e.g., CFM-ID, SIRIUS) to predict the fragmentation tree of the candidate structure.

  • Final Validation :

    • A structure is considered elucidated only if:

      • NMR MAE is < 2.0 ppm (for

        
        C).
        
      • MS/MS fragmentation coverage score is > 0.8.

Part 3: Visualizing the Workflow

The following diagrams illustrate the logical flow and decision-making processes required for this integrated approach.

Diagram 1: The Integrated Structure Elucidation Workflow

G cluster_MS Phase 1: Mass Spectrometry cluster_NMR Phase 2: NMR Spectroscopy cluster_Valid Phase 3: Cross-Validation start Unknown Sample hrms LC-HRMS Acquisition (<2 ppm accuracy) start->hrms formula Formula Generation (Isotopic Fine Structure) hrms->formula predict In-Silico Prediction (DFT NMR + MS Frag Tree) hrms->predict Exp MS/MS db_check Database Dereplication (GNPS/Internal) formula->db_check nmr_acq NMR Acquisition (1H, HSQC, HMBC, COSY) formula->nmr_acq Provides H/C Count db_check->nmr_acq Unknown connect Connectivity Mapping (CASE/Manual) nmr_acq->connect connect->predict Candidate Structures compare Compare Exp vs Calc predict->compare decision Concordance? compare->decision final Validated Structure decision->final Yes (Low Error) revise Revise Constraints / Acquire NOESY/1,1-ADEQUATE decision->revise No (Mismatch) revise->connect New Constraints

Caption: A unified workflow integrating MS-derived formula constraints with NMR-derived connectivity, culminating in a bidirectional in-silico validation step.

Diagram 2: Decision Logic for Mismatch Resolution

Logic mismatch Data Mismatch Detected check_H Check 1: Proton Count Mismatch? mismatch->check_H sol_H Action: Check Exchangeables (OH/NH) or Symmetry Factors check_H->sol_H Yes check_C Check 2: Carbon Count Mismatch? check_H->check_C No sol_C Action: Check for Quaternary Cs (Acquire 13C 1D or HMBC) check_C->sol_C Yes check_Iso Check 3: Isomer Ambiguity? check_C->check_Iso No sol_Iso Action: DFT-GIAO Calculation or NOESY/ROESY check_Iso->sol_Iso Yes

Caption: Troubleshooting logic for resolving common discrepancies between NMR and MS data streams.

Part 4: Advanced Validation Techniques

When standard 1D/2D NMR and MS/MS data are insufficient, or when the "Handshake" fails, advanced computational methods must be employed.

Computer-Assisted Structure Elucidation (CASE)

Modern CASE systems (e.g., ACD/Structure Elucidator) are essential for unbiased analysis.[1] They generate every mathematically possible structure consistent with the HMBC/COSY data.

  • Why it validates: If the CASE system generates 100 structures, and your proposed structure is ranked #50 based on chemical shift prediction, your structure is likely incorrect, regardless of how "good" it looks manually.

DFT-GIAO NMR Shift Prediction

For distinguishing subtle stereoisomers or regioisomers that MS cannot separate:

  • Method : Perform Density Functional Theory (DFT) geometry optimization followed by GIAO (Gauge-Independent Atomic Orbital) NMR shielding calculations.

  • Metric : Compare the DP4+ probability score. A score of >95% for one isomer over others provides high confidence.[2]

References

  • ResearchGate. (2025). Structure elucidation workflow based on NMR and MS/MS data. ResearchGate.[3] [Link]

  • American Laboratory. (2016). Computer-Assisted Structure Elucidation in Routine Analysis. American Laboratory. [Link]

  • National Institutes of Health. (2021). A framework for automated structure elucidation from routine NMR spectra.[2] PMC.[4] [Link]

  • ACD/Labs. (2022). Computer-Assisted Structure Elucidation (CASE): Past, Present, and Future. ACD/Labs.[5][6] [Link]

Sources

Safety Operating Guide

(R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

As a chiral building block, this compound (often referred to as (R)-5-fluoroindanamine) is highly valued in medicinal chemistry, particularly in the synthesis of anti-virulence compounds targeting Pseudomonas aeruginosa quorum sensing systems[1]. However, the integration of this compound into drug development workflows necessitates rigorous, scientifically grounded disposal protocols.

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental design. The physicochemical properties of a molecule dictate its end-of-life handling. For this compound, the presence of both a primary amine and a covalently bound fluorine atom establishes specific reactive and environmental hazard profiles that must be managed systematically.

Physicochemical Rationale for Disposal Methodologies

To design a self-validating disposal protocol, we must first understand the causality behind the hazards:

  • The Fluorine Atom (Halogenated Waste Requirement): The C-F bond is exceptionally stable. Standard municipal or general organic waste incineration temperatures are often insufficient to safely mineralize fluorinated compounds. If incinerated improperly, these compounds can generate highly corrosive and toxic hydrogen fluoride (HF) gas. Therefore, any waste stream containing this compound must be routed to a specialized halogenated organic waste facility equipped with high-temperature incinerators and alkaline gas scrubbers.

  • The Primary Amine (Reactivity and Toxicity): The primary amine group renders the molecule weakly basic. In concentrated forms, it can react exothermically with strong acids. Furthermore, indanamine derivatives generally exhibit acute oral toxicity and act as skin, eye, and respiratory irritants (GHS Hazard Statements H302, H315, H319, H335)[2][3].

Quantitative Data & Waste Classification

Before initiating disposal, researchers must classify the waste stream accurately. The following table summarizes the critical data points used to determine the logistical routing of the chemical.

Property / ClassificationData / DesignationOperational Implication
Molecular Formula C9H10FNContains Halogen (F); mandates halogenated waste stream.
GHS Hazards H302, H315, H319, H335[2]Requires full PPE (nitrile gloves, goggles, lab coat) during handling.
Waste Category Halogenated Organic WasteMust not be mixed with non-halogenated solvents (e.g., pure acetone/ethanol) to minimize disposal costs and prevent incinerator mismatch.
P-Code / U-Code (EPA) Not specifically listedHandled as characteristic hazardous waste, often driven by the solvent it is dissolved in (e.g., D001 if in methanol).
Neutralization Requirement pH adjustment may be neededAqueous mother liquors containing the amine salt should be neutralized to pH 6-8 before final carboy transfer.

Operational Disposal Protocols

The following step-by-step methodologies provide a self-validating system for disposing of this compound in various laboratory scenarios.

Protocol A: Disposal of Pure Solid or Expired Stock

This protocol applies to unused, contaminated, or expired neat material.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Don appropriate PPE (double nitrile gloves, safety glasses, and a flame-resistant lab coat).

  • Containment: Do not attempt to dissolve the solid for disposal unless required by your specific institution's EHS guidelines. Keep the solid in its original primary container if possible.

  • Secondary Packaging: Place the primary container inside a sealable, transparent secondary container (e.g., a heavy-duty ziplock bag or a larger shatterproof jar).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste: Contains this compound (Fluorinated Amine)."[4]

  • Routing: Transfer to the designated solid halogenated waste accumulation area for EHS pickup.

Protocol B: Disposal of Reaction Mother Liquors (Liquid Waste)

This protocol applies to post-reaction mixtures, extractions, and chromatography fractions.

  • Segregation: Identify whether the solvent matrix is primarily organic or aqueous.

  • Organic Fractions (e.g., DCM, EtOAc, Hexanes):

    • Transfer the solution directly into a dedicated Halogenated Organic Waste carboy.

    • Causality Check: Even if the primary solvent is non-halogenated (like EtOAc), the presence of the fluorinated solute converts the entire mixture into halogenated waste.

  • Aqueous Fractions (e.g., Acidic washes containing the protonated amine salt):

    • Step 1: Transfer the aqueous waste to a temporary neutralization beaker within the fume hood.

    • Step 2: Slowly add a mild base (e.g., 1M NaHCO3) while stirring until the pH reaches 6-8. Rationale: Neutralizing the amine salt prevents unwanted exothermic reactions in the bulk waste carboy, which might contain mixed, incompatible trace chemicals.

    • Step 3: Transfer the neutralized aqueous solution to an Aqueous Hazardous Waste carboy. Note on the label that it contains trace fluorinated organics.

  • Documentation: Update the waste carboy log immediately with the estimated mass/volume of the fluorinated compound added.

Waste Routing Decision Matrix

To ensure compliance and safety, follow this logical workflow for routing this compound waste.

DisposalWorkflow Start (R)-5-Fluoro-2,3-dihydro- 1H-inden-1-amine Waste CheckState Determine Waste State Start->CheckState Pure Pure Solid / Expired Stock CheckState->Pure Mixture Reaction Mixture / Solution CheckState->Mixture Halogenated Halogenated Organic Waste (High-Temp Incineration + Scrubber) Pure->Halogenated Direct Transfer Aqueous Aqueous Phase (Acidic/Basic Washes) Mixture->Aqueous Liquid-Liquid Extraction Organic Organic Phase (Chromatography/Extraction) Mixture->Organic Liquid-Liquid Extraction AqueousWaste Aqueous Hazardous Waste (Trace Organics) Aqueous->AqueousWaste Neutralize to pH 6-8 before transfer Organic->Halogenated F-atom mandates halogenated stream

Decision tree for the safe segregation and disposal routing of fluorinated indanamine waste.

References

  • Thomann, A. (n.d.). APPLICATION OF FRAGMENT-BASED METHODS FOR THE DEVELOPMENT OF PSEUDOMONAS AERUGINOSA ANTI-VIRULENCE COMPOUNDS. SciDok, Saarland University. Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. Handling specialized chiral building blocks like this compound (CAS: 864268-27-9) requires an understanding of how its molecular structure dictates its macroscopic hazards. This guide provides a self-validating operational framework to ensure safety, technical accuracy, and environmental compliance.

Mechanistic Hazard Assessment

To select the appropriate Personal Protective Equipment (PPE), we must first understand the "why" behind the chemical's reactivity.

  • Nucleophilicity and Corrosivity: Like other primary amines, the lone pair of electrons on the nitrogen atom makes this compound highly nucleophilic and basic. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes rapid protonation and localized exothermic reactions. This leads to the saponification of lipid bilayers, resulting in severe skin irritation (GHS H315) and serious eye damage (GHS H319)[1].

  • Lipophilicity Enhancement: The introduction of the fluorine atom at the 5-position of the indane ring alters the molecule's electronic distribution and increases its lipophilicity compared to unfluorinated 1-aminoindane. This structural modification enhances its ability to penetrate the stratum corneum (the skin's outermost barrier), significantly increasing the risk of systemic toxicity via dermal absorption[2].

  • Environmental Persistence: Aminoindanes are recognized as toxic to aquatic life with long-lasting effects (GHS H411)[1]. Therefore, any handling protocol must integrate stringent environmental containment strategies to prevent drain disposal[3].

Quantitative PPE Specification Matrix

Selecting the correct PPE requires matching the material's chemical resistance profile to the physical state of the compound (free base liquid vs. hydrochloride salt solid) and the scale of the operation. The following matrix summarizes the required quantitative parameters for safe handling.

Chemical FormOperation ScaleGlove MaterialMin. ThicknessBreakthrough TimeEye/Face ProtectionRespiratory Protection
Free Base (Liquid) Analytical (<1 mL)Nitrile (Double-gloved)0.11 mm (inner) / 0.11 mm (outer)~30-60 min (Splash)Chemical Safety GogglesFume Hood (Face velocity >100 fpm)
Free Base (Liquid) Preparative (>10 mL)Butyl Rubber>0.30 mm>480 minGoggles + Face ShieldFume Hood + Half-mask respirator (ABEK filter)
HCl Salt (Solid) Weighing (<5 g)Heavy-duty Nitrile0.11 mm>480 min (Solid)Safety Glasses with side shieldsFume Hood or N95/P100 Particulate Mask

Note: The free base is air-sensitive and is typically handled as a liquid under inert gas[4]. This pressurization increases the risk of aerosolization and splashes, making face shields mandatory for preparative scales.

Step-by-Step Operational Workflows

A self-validating protocol ensures that failure at any single point does not result in exposure. The following workflows build redundancy into your handling procedures.

Workflow A: Schlenk Line Transfer of Free Base Liquid

Because the free base degrades and forms carbonates upon exposure to atmospheric CO₂, it must be handled under an inert atmosphere (nitrogen or argon).

  • Pre-Operation Verification: Verify the fume hood face velocity is between 100-120 fpm. Ensure the eyewash station and safety shower are unobstructed and within a 10-second travel distance[4].

  • PPE Donning: Don a flame-resistant lab coat, chemical safety goggles, and double nitrile gloves. If transferring >10 mL, replace the outer nitrile glove with a butyl rubber glove.

  • Inert Purging: Purge the receiving flask and your transfer syringe with high-purity nitrogen three times to remove residual oxygen and moisture.

  • Transfer: Using a gas-tight syringe, pierce the septum of the (R)-5-Fluoro-1-indanamine container. Withdraw the required volume slowly to prevent cavitation and aerosolization of the amine.

  • Post-Transfer Decontamination: Wipe the syringe needle with a tissue dampened with 5% acetic acid. This neutralizes the residual basic amine into a benign salt before disposing of the needle in a designated sharps container.

Workflow B: Spill Response and Decontamination

Primary amines require specific neutralization tactics. Crucial Warning: Never use bleach (sodium hypochlorite) to clean up amine spills, as this reaction generates highly toxic, explosive chloroamines.

  • Assessment: Immediately identify the scale of the spill. If >50 mL, evacuate the laboratory, secure the doors, and contact Environmental Health and Safety (EHS)[3].

  • Containment: For minor spills (<50 mL), don a half-mask respirator with an ABEK (amine-rated) cartridge. Surround the spill with an inert absorbent such as dry sand or vermiculite[3]. Do not use combustible absorbents like sawdust.

  • Neutralization: Carefully apply a dilute acidic solution (e.g., 5% acetic acid or sodium bisulfate solution) to the absorbed spill. This converts the volatile, corrosive free base into a non-volatile, water-soluble salt.

  • Collection: Scoop the neutralized mixture using a non-sparking tool into a chemically resistant, sealable hazardous waste container[5].

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting the rinsate for hazardous waste disposal[6].

Mandatory Visualization: Spill Response Workflow

G Start Spill Detected: (R)-5-Fluoro-1-indanamine Scale Is spill volume > 50 mL / 50 g? Start->Scale Major Major Spill: Evacuate & Call EHS Scale->Major Yes Minor Minor Spill: Don Level B/C PPE Scale->Minor No Absorb Contain with inert absorbent (Sand/Vermiculite) Minor->Absorb Neutralize Neutralize residue with dilute acid (5% Acetic Acid) Absorb->Neutralize Dispose Collect in sealed hazardous waste container Neutralize->Dispose Decon Decontaminate area with soap and water Dispose->Decon

Decision tree for PPE selection and spill response workflow.

References

  • (R)-(-)-1-Aminoindan - PubChem - NIH | Source: National Institutes of Health (NIH) | [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications |[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.